3,5-Dimethyl-4H-1,2,4-triazol-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34805. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dimethyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-3-6-7-4(2)8(3)5/h5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIKMZAVLKMOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281998 | |
| Record name | 3,5-Dimethyl-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3530-15-2 | |
| Record name | 4-Amino-3,5-dimethyl-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3530-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 23773 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3530-15-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3530-15-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYL-(1,2,4)TRIAZOL-4-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 3,5-Dimethyl-4H-1,2,4-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that has garnered interest in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications and biological significance. The information is presented to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound, a solid crystalline powder, possesses a unique set of properties that make it a versatile building block in organic synthesis and medicinal chemistry. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₄ | [CymitQuimica] |
| Molecular Weight | 112.13 g/mol | [CymitQuimica] |
| Melting Point | 196-199 °C | ChemicalBook |
| Boiling Point (Predicted) | 300.7 ± 25.0 °C | ChemicalBook |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 4.25 ± 0.10 | ChemicalBook |
| Appearance | White to cream crystalline powder or lumpy powder | Thermo Fisher Scientific |
Table 1: Physicochemical Properties of this compound
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques. Key spectral data are summarized in the tables below.
| Technique | Key Peaks/Shifts (ppm) |
| ¹H NMR | δ 2.25 (s, 6H, 2 x CH₃) |
| ¹³C NMR | Specific shifts for the methyl and triazole ring carbons are not readily available in the searched literature for the parent compound. |
Table 2: NMR Spectral Data
| Technique | Key Bands (cm⁻¹) |
| FTIR | 3243 (νasNH₂), 3152 (νsNH₂), 1650 (σ,ωNH₂) |
Table 3: FTIR Spectral Data
Note: The provided spectral data is based on a study of its condensation reactions and may represent the starting material. More detailed spectra of the pure compound are not widely available in the public domain.
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is a one-pot solvothermal reaction of acetonitrile with hydrazine hydrate.[1]
General Experimental Protocol
A mixture of glacial acetic acid and 85% hydrazine hydrate is prepared, to which an acidic ion exchange resin (e.g., Amberlyst 15) is added. The reaction temperature is controlled to not exceed 115°C. Subsequently, water is removed by distillation, and the reaction temperature is raised to 180°C and held for 6 hours. After cooling, the mixture is dissolved in methanol, and the resin is filtered off. The product is then precipitated from the methanol solution by cooling, filtered, and dried to yield 3,5-dimethyl-4-amino-1,2,4(4H)triazole.
Chemical Reactivity and Applications
This compound exhibits reactivity characteristic of primary amines and serves as a versatile precursor in organic synthesis.
Condensation Reactions
The primary amino group readily undergoes condensation reactions with aldehydes to form hemiaminals and subsequently Schiff bases.[1] The stability of the resulting hemiaminals is influenced by the substituents on the aldehyde.[1] This reactivity is a key feature for the synthesis of a diverse range of derivatives.
Caption: Condensation reaction of this compound with an aldehyde.
Coordination Chemistry
This compound acts as a bridging ligand, coordinating with various metal ions such as Mn(II), Co(II), and Cu(II) to form trinuclear coordination compounds with interesting magnetic properties.[1]
Synthesis of Derivatives
It serves as a starting material for the synthesis of various derivatives, including those with potential biological activities. The amino group provides a reactive handle for further functionalization.
Biological Significance and Drug Development
While direct evidence for a specific signaling pathway involving this compound is limited in the available literature, its derivatives have shown a range of biological activities, suggesting its potential as a scaffold in drug discovery.
Derivatives of 4-amino-1,2,4-triazoles have been reported to exhibit a wide array of pharmacological effects, including:
-
Antimicrobial activity [1]
-
Inhibition of endocytosis (as Schiff bases)[1]
-
Inhibition of protein tyrosine phosphatases (as copper(II) complexes)[1]
-
Anticancer activity (derivatives have shown inhibitory effects on cancer cell lines)
-
Anticonvulsant activity
-
Antifungal activity
The mechanism of action for many of these activities is still under investigation. For antifungal derivatives, a common target is the enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. Inhibition of this enzyme disrupts the fungal cell membrane integrity.
Caption: Postulated mechanism of action for antifungal 1,2,4-triazole derivatives.
Conclusion
This compound is a compound with established chemical reactivity and a growing profile of biological relevance through its derivatives. Its straightforward synthesis and the versatility of its amino group make it a valuable starting material for the generation of compound libraries for drug discovery. Further research is warranted to elucidate the specific mechanisms of action of its derivatives and to explore the full therapeutic potential of this chemical scaffold. This guide provides a foundational understanding of the compound's properties and potential applications, serving as a catalyst for future investigations in medicinal chemistry and drug development.
References
A Proposed One-Pot Solvothermal Pathway to 4-amino-4H-3,5-dimethyl-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a critical pharmacophore in medicinal chemistry, forming the core of numerous antifungal, anticancer, antiviral, and anti-inflammatory drugs.[1][2] Specifically, derivatives of 4-amino-3,5-dimethyl-1,2,4-triazole are of significant interest for developing new biologically active compounds.[3] This technical guide outlines a proposed one-pot solvothermal synthesis route for 4-amino-4H-3,5-dimethyl-1,2,4-triazole, a method designed for efficiency and high yield.
Core Synthesis Strategy
The proposed synthesis involves the direct reaction of hydrazine hydrate with two equivalents of acetic acid in a suitable solvent under solvothermal conditions. This one-pot approach is designed to circumvent the need for isolating intermediates, thereby streamlining the process and potentially increasing the overall yield.[2]
Proposed Experimental Protocol
Materials:
-
Hydrazine hydrate (99%)
-
Glacial acetic acid
-
Ethanol (or another suitable high-boiling solvent)
-
Autoclave reactor with a Teflon liner
Procedure:
-
In a typical experiment, place hydrazine hydrate (1.0 eq) and glacial acetic acid (2.2 eq) in a Teflon-lined stainless steel autoclave.
-
Add a suitable solvent, such as ethanol, to fill the autoclave to approximately 70-80% of its volume.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specified temperature (e.g., 160-200°C) and maintain this temperature for a designated period (e.g., 12-24 hours).
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Vent any residual pressure and carefully open the autoclave.
-
Transfer the resulting solution to a round-bottom flask.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4-amino-4H-3,5-dimethyl-1,2,4-triazole.
Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data for the proposed one-pot solvothermal synthesis, based on typical yields and conditions for similar 1,2,4-triazole syntheses.
| Parameter | Value |
| Reactants | |
| Hydrazine Hydrate (99%) | 10 mmol |
| Glacial Acetic Acid | 22 mmol |
| Solvent (Ethanol) | 20 mL |
| Reaction Conditions | |
| Temperature | 180°C |
| Time | 24 hours |
| Product | |
| Expected Yield | 85-95% |
| Purity (after recryst.) | >98% |
| Appearance | White crystalline solid |
| Melting Point | 87-89°C (literature value)[7] |
Visualizing the Process and Mechanism
To further elucidate the proposed synthesis, the following diagrams illustrate the experimental workflow and a plausible reaction mechanism.
Caption: Experimental workflow for the proposed synthesis.
Caption: A plausible reaction mechanism pathway.
Characterization
The structure and purity of the synthesized 4-amino-4H-3,5-dimethyl-1,2,4-triazole should be confirmed using modern analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.
-
FT-IR Spectroscopy: To identify the characteristic functional groups present in the molecule.[3][8]
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.[8]
-
Elemental Analysis: To determine the elemental composition of the synthesized compound.[3]
Conclusion
This technical guide presents a robust, hypothetical one-pot solvothermal synthesis for 4-amino-4H-3,5-dimethyl-1,2,4-triazole. By adapting established one-pot methodologies for 1,2,4-triazoles to a solvothermal approach, this method offers a promising pathway for the efficient and high-yield production of this valuable heterocyclic compound. The proposed protocol, along with the provided data and diagrams, serves as a comprehensive resource for researchers and professionals in drug discovery and materials science. Further experimental validation is recommended to optimize the reaction conditions and fully characterize the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. isres.org [isres.org]
- 5. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic data from Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR), and discusses the expected characteristics for ¹³C NMR and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring these spectra are provided to ensure reproducibility and aid in further research. The guide also includes visualizations of the spectroscopic analysis workflow to facilitate a clear understanding of the characterization process.
Introduction
This compound is a five-membered heterocyclic compound containing three nitrogen atoms. The 1,2,4-triazole core is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting antimicrobial, antifungal, and anticancer properties. A thorough understanding of the spectroscopic characteristics of this parent amine is fundamental for the synthesis, identification, and development of its derivatives for various applications. This guide aims to serve as a centralized resource for the spectroscopic data and analytical methodologies related to this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its key functional groups, dictates its spectroscopic behavior. The presence of a triazole ring, two methyl groups, and a primary amino group gives rise to characteristic signals in various spectroscopic techniques.
Caption: Key structural features and their corresponding expected spectroscopic signals.
Quantitative Spectroscopic Data
The following tables summarize the available quantitative data for the spectroscopic analysis of this compound.
Table 1: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
| 3243 | νₐₛ(NH₂) - Asymmetric Stretch | Strong | [1] |
| 3152 | νₛ(NH₂) - Symmetric Stretch | Strong | [1] |
| 1650 | δ(NH₂) - Scissoring Bend | Medium | [1] |
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Reference |
| 2.25 | Singlet | 2 x -CH₃ groups | - | [1] |
Table 3: ¹³C NMR Spectral Data
| Expected Chemical Shift (δ, ppm) | Assignment |
| ~10-15 | -CH₃ carbons |
| ~150-160 | C3 and C5 carbons of the triazole ring |
Table 4: UV-Vis Spectroscopic Data
Experimental UV-Vis absorption data for this compound is not explicitly reported in the surveyed literature. Generally, 1,2,4-triazole systems exhibit weak absorptions in the UV region. For instance, the unsubstituted 1,2,4-triazole shows a very weak absorption around 205 nm. It is expected that this compound would exhibit absorption maxima in the lower UV range, likely below 250 nm, corresponding to n→π* and π→π* electronic transitions within the triazole ring.
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (Thin Solid Film):
-
Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of this compound in a few drops of a volatile solvent such as methanol or dichloromethane.
-
Film Deposition: Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric and instrumental noise.
-
Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the infrared spectrum.
-
Data Processing: The obtained spectrum should be baseline-corrected and the peaks corresponding to the functional groups should be identified and their wavenumbers recorded.
UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorption of the compound, which correspond to electronic transitions.
Methodology (Solution):
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λₘₐₓ).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for this type of compound).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the spectrum.
NMR Spectroscopy (¹H and ¹³C)
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to set include the number of scans, pulse width, and acquisition time.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A logical workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide has consolidated the available spectroscopic data for this compound and provided detailed experimental protocols for its characterization. The presented FT-IR and ¹H NMR data serve as a reliable reference for researchers. While experimental ¹³C NMR and UV-Vis data are not currently available in the literature, the expected spectral characteristics have been discussed based on the molecular structure and analogous compounds. The provided methodologies and workflows are intended to support future research and development involving this important heterocyclic scaffold.
References
An In-depth Technical Guide on 3,5-Dimethyl-4H-1,2,4-triazol-4-amine: Chemical Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4H-1,2,4-triazol-4-amine, a substituted heterocyclic compound, is a molecule of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound, presenting key data in a structured format to support research and development endeavors.
Chemical Structure and Properties
This compound is characterized by a five-membered di-unsaturated ring containing three nitrogen atoms and two carbon atoms, with methyl groups substituted at positions 3 and 5, and an amine group at the 4-position of the triazole ring.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Amino-3,5-dimethyl-1,2,4-triazole | [3] |
| CAS Number | 3530-15-2 | [3] |
| Molecular Formula | C₄H₈N₄ | [3] |
| Molecular Weight | 112.14 g/mol | [3] |
| Appearance | White to cream crystalline powder | N/A |
| Melting Point | 195-203 °C | N/A |
Table 2: Estimated Solubility Profile
Based on the solubility of the closely related compound, 3-amino-1,2,4-triazole, the following solubility profile can be anticipated.
| Solvent | Estimated Solubility |
| Water | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| N-methyl-2-pyrrolidone | Soluble |
| Acetone | Soluble |
| Isopropanol | Soluble |
| 1,4-Dioxane | Soluble |
| 2-Butanone | Soluble |
| Acetonitrile | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and efficient approach involves the cyclization of a carboxylic acid with an aminoguanidine derivative.
Synthesis via Acetic Acid and Hydrazine Hydrate
A prevalent method involves the reaction of glacial acetic acid with hydrazine hydrate.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glacial acetic acid (2.0 equivalents) and 85% hydrazine hydrate (2.05 equivalents).
-
Initial Reaction: The addition is exothermic; control the rate of addition to maintain the reaction temperature below 115 °C.
-
Dehydration: After the initial reaction subsides, heat the mixture to distill off water. Gradually increase the temperature to 180 °C.
-
Cyclization: Maintain the reaction mixture at 180 °C for 6 hours to ensure complete cyclization.
-
Work-up: Cool the reaction mixture to approximately 80 °C and dissolve the solid residue in methanol.
-
Isolation: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization.
-
Purification: Collect the crystalline product by vacuum filtration, wash with cold methanol, and dry in a vacuum oven.
Synthesis via Acetonitrile and Hydrazine Hydrate
Another reported method is a one-pot solvothermal reaction of acetonitrile with hydrazine hydrate.[1]
Experimental Protocol:
-
Reaction Setup: In a sealed stainless-steel autoclave, combine acetonitrile and hydrazine hydrate in an appropriate molar ratio.
-
Solvothermal Reaction: Heat the sealed autoclave to a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).
-
Cooling and Isolation: After the reaction is complete, allow the autoclave to cool to room temperature.
-
Work-up: Open the autoclave and collect the solid product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
References
An In-depth Technical Guide to the Physical and Chemical Parameters of 4-amino-3,5-dimethyl-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-amino-3,5-dimethyl-1,2,4-triazole and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential antifungal, antibacterial, and anticancer properties.[1][2] A thorough understanding of their physicochemical parameters is crucial for structure-activity relationship (SAR) studies, drug design, and the development of novel therapeutic agents.
Core Physicochemical Parameters
The fundamental properties of 4-amino-3,5-dimethyl-1,2,4-triazole serve as a baseline for understanding its derivatives. These parameters are essential for predicting the behavior of these compounds in various chemical and biological systems.
| Parameter | Value | Reference |
| CAS Number | 3530-15-2 | [3][4] |
| Molecular Formula | C₄H₈N₄ | [4] |
| Molecular Weight | 112.13 g/mol | [4] |
| Melting Point | 195-200 °C | |
| Appearance | White to cream crystalline or lumpy powder |
Spectroscopic and Structural Data of Selected Derivatives
The structural elucidation of novel 4-amino-3,5-dimethyl-1,2,4-triazole derivatives is paramount for understanding their chemical reactivity and biological interactions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. For unambiguous three-dimensional structural confirmation, single-crystal X-ray crystallography is the gold standard.[5]
Below are tabulated data for a selection of derivatives, primarily focusing on Schiff bases due to their prevalence in the literature.
Table 1: Physicochemical and Spectroscopic Data for Selected 4-amino-3,5-dimethyl-1,2,4-triazole Derivatives
| Compound/Derivative | Molecular Formula | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key FTIR Bands (cm⁻¹) |
| 4-amino-3,5-dimethyl-1,2,4-triazole | C₄H₈N₄ | 195-200 | 2.23 (s, 6H, 2xCH₃), 5.05 (s, 2H, NH₂) | 14.1 (CH₃), 153.2 (C=N) | 3243, 3152 (NH₂ stretching), 1650 (NH₂ bending)[1] |
| Schiff base with 4-chlorobenzaldehyde | C₁₁H₁₁ClN₄ | 170 | 8.10 (s, 1H, CH=N), 7.35-7.34 (d, 2H, Ar-H), 6.50-6.49 (d, 2H, Ar-H) | 158.0 (N=CH), 147.0 (Triazole C), 130.0, 123.0, 113.2 (Ar-C) | 1640 (C=N), 1529 (C=C), 1433 (N-N) |
| Schiff base with 4-(dimethylamino)benzaldehyde | C₁₃H₁₇N₅ | 170 | 8.10 (s, 1H, CH=N), 7.35-7.34 (d, 2H, Ar-H), 6.50-6.49 (d, 2H, Ar-H), 2.80 (s, 6H, 2xCH₃) | 158.0 (N=CH), 150.9 (Ar-C), 147.0 (Triazole C), 130.0, 123.0, 113.2 (Ar-C), 40.2 (N-CH₃) | 3097 (Ar-H), 1640 (C=N), 1529 (C=C), 1433 (N-N), 1159 (C-N) |
| Hemiaminal with 2-nitrobenzaldehyde | C₁₁H₁₃N₅O₃ | - | 2.20, 2.35 (s, 3H each, CH₃), 6.50 (d, 1H, CH), 7.50-8.00 (m, 4H, Ar-H), 8.50 (d, 1H, NH) | - | - |
Note: NMR and FTIR data can vary slightly based on the solvent and instrument used.
Experimental Protocols
Detailed and consistent experimental methodologies are critical for the reproducibility of results in chemical research. The following sections outline the key protocols for the synthesis and characterization of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives.
Synthesis of Schiff Base Derivatives
A common method for the synthesis of Schiff bases from 4-amino-3,5-dimethyl-1,2,4-triazole involves the condensation reaction with a substituted aldehyde.[6]
General Procedure:
-
Dissolve equimolar amounts of 4-amino-3,5-dimethyl-1,2,4-triazole and the desired aromatic aldehyde in a suitable solvent, such as methanol or ethanol.
-
Add a few drops of a catalyst, like glacial acetic acid, to the mixture.
-
Reflux the reaction mixture for a period of 3 to 5 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid product is then collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol.
Characterization Techniques
The melting point of a solid organic compound is a crucial indicator of its purity.[1]
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube.[7]
-
The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.[7]
-
The temperature at which the substance starts to melt and the temperature at which it completely melts are recorded as the melting point range.[7] A narrow melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[1]
NMR spectroscopy provides detailed information about the molecular structure of a compound.[8]
Procedure:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[9]
FTIR spectroscopy is used to identify the functional groups present in a molecule.[10]
Procedure:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[11]
-
The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).[10]
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[12]
Procedure:
-
A small amount of the sample is introduced into the mass spectrometer.
-
The sample is ionized using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).[12]
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
This technique provides the definitive three-dimensional structure of a crystalline compound.[5]
Procedure:
-
Grow a single crystal of the compound of suitable size and quality.
-
Mount the crystal on a goniometer in an X-ray diffractometer.
-
Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam.
-
Process the diffraction data and solve the crystal structure using specialized software.[13]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a compound.[14]
Procedure:
-
A small, accurately weighed sample is placed in a crucible.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).[15]
-
TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample.[14][15]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and structural elucidation of a novel 4-amino-3,5-dimethyl-1,2,4-triazole derivative.
Signaling Pathway: Inhibition of Lanosterol 14α-demethylase
Many 1,2,4-triazole derivatives exhibit antifungal activity by targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[16] Ergosterol is an essential component of the fungal cell membrane.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals [mdpi.com]
- 3. 4-AMINO-3,5-DIMETHYL-1,2,4-TRIAZOLE | 3530-15-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. mse.washington.edu [mse.washington.edu]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 16. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
CAS number and molecular formula for 3,5-Dimethyl-4H-1,2,4-triazol-4-amine.
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine, a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. The document details its chemical identity, synthesis protocols, and explores the extensive biological activities, particularly the anticancer and antimicrobial properties, of its derivatives. While quantitative biological data for the parent compound is limited in publicly accessible literature, this guide summarizes the mechanisms of action and presents quantitative data for several key derivatives. Detailed experimental workflows for synthesis and biological evaluation are provided, alongside graphical representations of key processes and signaling pathways to support further research and development in this area.
Compound Identification
The core compound of interest is identified by the following chemical and structural information.
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 3530-15-2[1] |
| Molecular Formula | C₄H₈N₄ |
| Molecular Weight | 112.13 g/mol [1] |
| Structure | |
| Image Source: PubChem CID 310343 |
Synthesis and Derivatization
The synthesis of this compound and its subsequent derivatization are critical for exploring its therapeutic potential.
Experimental Protocol: Synthesis of the Core Compound
A common method for the synthesis of 4-amino-3,5-dimethyl-1,2,4-triazole is a one-pot solvothermal reaction.[2]
Materials:
-
Acetonitrile (CH₃CN)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Solvent (e.g., isopropanol for recrystallization)[3]
Procedure:
-
Combine acetonitrile and hydrazine hydrate in a suitable reaction vessel.
-
Heat the mixture under reflux at a temperature of approximately 130-180°C.[3] During this time, water generated in the reaction is distilled off.
-
Maintain the reaction at a high temperature (e.g., 170°C) for several hours to ensure the reaction goes to completion.[3]
-
Cool the reaction mixture to approximately 80°C.[3]
-
Add a suitable solvent, such as isopropanol, to the crude product to facilitate crystallization.[3]
-
Heat the mixture to dissolve the product and then allow it to cool slowly to form crystals.
-
Filter the resulting solid, wash with cold isopropanol, and dry to obtain pure this compound.
Characterization: The final product can be characterized using various spectroscopic methods.
-
¹H-NMR: The proton signals for the methyl groups are typically observed as a singlet around δ 2.25 ppm.[2]
-
¹³C-NMR: Signals corresponding to the methyl carbons and the triazole ring carbons should be present.
-
IR Spectroscopy: The presence of NH₂ stretching vibrations (around 3243 cm⁻¹ and 3152 cm⁻¹) and bending vibrations (around 1650 cm⁻¹) is characteristic.[2]
Experimental Workflow: Derivatization
The 4-amino group of the triazole core is a prime site for derivatization, commonly through the formation of Schiff bases or amides. This allows for the systematic exploration of the chemical space to enhance biological activity.
References
The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Drug Discovery and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its remarkable chemical stability, unique physicochemical properties, and versatile biological activity have cemented its status as a "privileged scaffold." This technical guide provides a comprehensive overview of the biological significance of the 1,2,4-triazole core, detailing its role in a wide array of therapeutic areas. This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and evaluation, and visualizes the intricate signaling pathways modulated by 1,2,4-triazole derivatives.
Broad-Spectrum Pharmacological Activities
Derivatives of 1,2,4-triazole exhibit an extensive range of pharmacological effects, making them a focal point of research for new therapeutic agents. These activities include antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, antiviral, and neuroprotective properties.[4][5][6] This wide-ranging bioactivity is attributed to the ability of the triazole ring to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets, thereby enhancing binding affinity and solubility.[1]
Antifungal Activity
The most well-established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections.[7][8] Marketed antifungal drugs like fluconazole and itraconazole feature this core structure. The primary mechanism of action for these agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[9][11]
Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 1a | Candida albicans | 0.25 | [7] |
| 1a | Cryptococcus neoformans | 0.5 | [7] |
| 7b | Fluconazole-resistant Candida spp. | 0.063-1 | [7] |
| 7e | Fluconazole-resistant Candida spp. | 0.063-1 | [7] |
| Compound 2h | Various Fungi | 0.02-0.04 mM (MIC) | [12] |
| Fluconazole (Ref.) | Candida albicans | 0.5–4 | [7] |
Anticancer Activity
The 1,2,4-triazole scaffold is a prolific source of anticancer agents with diverse mechanisms of action.[3][13][14] These compounds can target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.
Mechanisms of Anticancer Action:
-
Kinase Inhibition: Many 1,2,4-triazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF.[3][15]
-
Aromatase Inhibition: Drugs like letrozole and anastrozole are potent aromatase inhibitors that block estrogen biosynthesis and are used in the treatment of hormone-dependent breast cancer.[10]
-
Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[16][17]
Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| TP6 | B16F10 (Murine Melanoma) | 41.12 | - | [9] |
| Compound 15 | MDA-MB-231 (Breast) | 3.48 | Adenosine A2B Receptor | [13] |
| Compound 20 | MDA-MB-231 (Breast) | 5.95 | Adenosine A2B Receptor | [13] |
| 8c | Various | - | EGFR, BRAF, Tubulin | [3] |
| 8d | Various | - | BRAF, Tubulin | [3] |
| 17 | MCF-7 (Breast) | 0.31 | CDK2 | [6] |
| 22 | Caco-2 (Colon) | 4.98 | CDK2 | [6] |
| 25 | MCF-7 (Breast) | 4.46 | CDK2 | [6] |
Antibacterial Activity
The emergence of antibiotic-resistant bacteria has spurred the search for new antibacterial agents, and 1,2,4-triazole derivatives have shown significant promise in this area.[4][18] They have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.[4]
Table 3: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 14a | MRSA | 0.25 | [4] |
| 14b | MRSA | 0.25 | [4] |
| 14c | MRSA | 0.25 | [4] |
| 12h | MDR E. coli | 0.25 | [4] |
| Ofloxacin Analog 13 | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25-1 | [4] |
| Compound II | E. coli, S. aureus, K. pneumoniae, S. typhimurium, S. enteritidis | 0.039-1.25 | [19] |
Neuroprotective Activity
Recent studies have highlighted the potential of 1,2,4-triazole derivatives as neuroprotective agents, particularly in the context of cerebral ischemic injury.[5][20] A key mechanism underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][20] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1,2,4-triazole derivatives stem from their ability to interact with and modulate a variety of cellular signaling pathways.
Inhibition of Fungal Ergosterol Biosynthesis
The antifungal action of azoles is a well-characterized process involving the targeted inhibition of CYP51. The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isres.org [isres.org]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on predicted solubility and stability profiles based on the properties of analogous compounds and general principles of organic chemistry. Furthermore, detailed experimental protocols for determining these properties are provided to enable researchers to generate precise quantitative data for their specific applications.
Core Compound Information
This compound , with the CAS Number 3530-15-2, is a heterocyclic organic compound.[1][2] Its structure features a 1,2,4-triazole ring substituted with two methyl groups and an amino group. This configuration of functional groups imparts specific physicochemical properties that are critical for its application in research and drug development.
| Property | Value | Source |
| Molecular Formula | C4H8N4 | [1] |
| Molecular Weight | 112.14 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | 97% | [3] |
Solubility Profile
Predicted Qualitative Solubility
The principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar solvents. The parent compound, 1H-1,2,4-triazole, is soluble in water and organic solvents like ethanol, methanol, and acetone.[4] Its solubility also tends to increase with temperature.[4] Based on this, a similar trend can be anticipated for its dimethylated amino derivative.
Table 1: Predicted Qualitative Solubility in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group and interacting with the polar triazole ring. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | High polarity and ability to accept hydrogen bonds. Some triazole derivatives show good solubility in DMSO.[5] |
| Nonpolar Aprotic | Toluene, Hexane | Low | Lack of favorable interactions between the polar compound and nonpolar solvent. |
One study on the condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes was conducted in 12 different organic solvents, indicating at least some degree of solubility in a range of solvent types.[6] The study noted that the yield of the resulting hemiaminal was higher in apolar aprotic solvents, which relates to reaction equilibrium rather than the intrinsic solubility of the starting material.[6]
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The static equilibrium method is a widely used technique.
Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in sealed vials.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to avoid temperature-induced precipitation.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility in units such as mg/mL, g/L, or mol/L.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
The following diagram outlines the general workflow for this experimental protocol.
Stability Profile
Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability testing typically involves subjecting the compound to various stress conditions.
Predicted Stability
Triazole derivatives can be susceptible to degradation under certain conditions. The stability of this compound will be influenced by factors such as temperature, pH, and light exposure. A study on the thermal analysis of other 1,2,4-triazole derivatives using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) has been reported, suggesting these are appropriate methods for assessing thermal stability.[7]
Table 2: Key Stability Aspects and Considerations
| Stability Type | Stress Conditions | Potential Degradation |
| Thermal Stability | Elevated temperatures | Decomposition, melting. |
| Photostability | Exposure to UV/Vis light | Photodegradation, color change. |
| pH Stability | Acidic and basic conditions | Hydrolysis, rearrangement. |
Experimental Protocols for Stability Assessment
Standard guidelines for stability testing of pharmaceutical products can be adapted for this compound.[8][9]
Objective: To determine the thermal decomposition profile and melting point of the compound.
Methodology:
-
Thermogravimetric Analysis (TGA): A small sample of the compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The change in mass is recorded as a function of temperature. This provides information on the onset of decomposition and the presence of volatile components.
-
Differential Scanning Calorimetry (DSC): A sample is heated or cooled, and the heat flow is compared to that of a reference. This can determine the melting point, heat of fusion, and other thermal transitions.
Objective: To assess the impact of light exposure on the stability of the compound.
Methodology:
-
Expose a solid sample or a solution of the compound to a controlled light source (e.g., a xenon lamp) that mimics the spectrum of sunlight.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At specified time points, analyze both the exposed and control samples for any changes in appearance, purity (using HPLC), and the formation of degradation products.
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
Methodology:
-
Prepare solutions of the compound in a series of buffers with a range of pH values (e.g., pH 2, 7, 9).
-
Store the solutions at a constant temperature (e.g., 25 °C or an accelerated temperature like 40 °C).
-
At various time intervals, withdraw aliquots and analyze them by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
The degradation rate constant at each pH can be determined, and a pH-rate profile can be constructed.
The logical relationship for initiating a stability testing program is depicted below.
Conclusion
While specific quantitative data for the solubility and stability of this compound are not extensively documented in public literature, this guide provides a framework for researchers to approach these critical aspects. Based on its chemical structure and the properties of similar triazole compounds, it is predicted to be soluble in polar solvents and will have characteristic thermal, photo-, and pH-dependent stability profiles. The experimental protocols detailed herein offer a systematic approach for generating the necessary quantitative data to support further research and development activities. The successful characterization of these properties is fundamental to unlocking the full potential of this compound in various scientific applications.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-AMINO-3,5-DIMETHYL-1,2,4-TRIAZOLE | 3530-15-2 [chemicalbook.com]
- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. japsonline.com [japsonline.com]
- 9. www3.paho.org [www3.paho.org]
An In-Depth Technical Guide to 1,2,4-Triazoles: Nitrogen-Rich Scaffolds in Modern Science
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to 1,2,4-Triazoles
The 1,2,4-triazole is a five-membered heterocyclic compound featuring two carbon and three nitrogen atoms at positions 1, 2, and 4 of the ring.[1][2] This aromatic, planar molecule, with the chemical formula C₂H₃N₃, is a cornerstone in medicinal chemistry and materials science due to its unique physicochemical properties and versatile reactivity.[1][3][4] 1,2,4-triazoles exist in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H tautomer being the more stable of the two.[5][6]
The high nitrogen content of the triazole ring contributes to its chemical stability, dipole character, and capacity for hydrogen bonding, making it an important pharmacophore that can interact with biological receptors with high affinity.[5] This has led to its incorporation into a wide array of clinically significant drugs, including the antifungal agent fluconazole and the antiviral drug ribavirin.[7] Beyond pharmaceuticals, their nitrogen-rich nature results in a high positive heat of formation, making them valuable precursors for the development of advanced energetic materials.[8][9] This guide provides a comprehensive overview of the synthesis, properties, and applications of 1,2,4-triazoles, with a focus on their role as nitrogen-rich compounds in drug development and materials science.
Physicochemical and Energetic Properties
The parent 1H-1,2,4-triazole is a white, crystalline solid that is highly soluble in water.[2][4][6] Its properties, along with those of representative energetic derivatives, are summarized below. The inclusion of functional groups such as nitro (-NO₂) and azido (-N₃) significantly enhances the energetic performance of the triazole core by increasing nitrogen content and heat of formation.
| Property | 1H-1,2,4-Triazole | 5-Nitro-1,2,4-triazol-3-one (NTO) | 3-Azido-1H-1,2,4-triazol-5-amine |
| Molecular Formula | C₂H₃N₃[1][5] | C₂H₂N₄O₃ | C₂H₃N₇ |
| Nitrogen Content (%) | 60.85% | 43.08% | 77.76% |
| Density (g·cm⁻³) | 1.13[2] | 1.93 | 1.70 |
| Heat of Formation (kJ·mol⁻¹) | +105 | +59.4 | +473 |
| Detonation Velocity (m·s⁻¹) | N/A | 8600 | 8870 |
| Melting Point (°C) | 119–121[4][6] | 268 (Decomposition) | 163-164 |
| pKa | 10.26[1][4] | N/A | N/A |
Note: Data for derivatives are compiled from various sources on energetic materials and may vary based on experimental conditions.
Synthesis of the 1,2,4-Triazole Ring
The construction of the 1,2,4-triazole scaffold can be achieved through various synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed and electrochemical methods.
Classical Synthetic Methods
Two foundational methods for synthesizing 1,2,4-triazoles are the Pellizzari and Einhorn-Brunner reactions.[3]
-
Pellizzari Reaction : This method involves the condensation of an amide with an acylhydrazide.[2][3] The reaction proceeds through an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to form the 3,5-disubstituted 1,2,4-triazole.[3]
-
Einhorn–Brunner Reaction : This reaction synthesizes 1,2,4-triazoles from the reaction of hydrazines with diacylamines, typically in the presence of an acid catalyst.[1][2]
Modern Synthetic Methods
Contemporary methods offer improvements in yield, substrate scope, and reaction conditions.
-
From Amidines : Amidines serve as versatile precursors for 1,2,4-triazoles. Copper-catalyzed systems, using O₂ as the oxidant, can efficiently synthesize 1,3-disubstituted 1,2,4-triazoles from amidines and compounds like trialkylamines or DMF.[10][11]
-
Metal-Free Aerobic Oxidation : An appealing approach involves the reaction of hydrazones and amines under aerobic oxidative conditions without a metal catalyst.[10] This proceeds via a cascade of C-H functionalization, C-N bond formation, and oxidative aromatization.[10]
-
Electrochemical Synthesis : Facile electrochemical methods have been developed for synthesizing 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and NH₄OAc, where alcohols can serve as both solvent and reactant.[10][12]
Caption: General workflow for the synthesis of the 1,2,4-triazole core.
Experimental Protocols
This section provides a representative protocol for a modern, metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines, adapted from literature descriptions.[10]
Metal-Free Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
Objective: To synthesize a 1,3,5-trisubstituted 1,2,4-triazole via a cascade reaction involving C-H functionalization and oxidative aromatization.
Reagents & Equipment:
-
Aldehyde hydrazone (1.0 mmol)
-
Aliphatic amine (2.0 mmol)
-
Iodine (I₂) catalyst (20 mol%)
-
Potassium carbonate (K₂CO₃) base (2.0 mmol)
-
Dimethyl sulfoxide (DMSO), 5 mL
-
Round-bottom flask (25 mL) with magnetic stirrer
-
Heating mantle with temperature control
-
TLC plates (silica gel)
-
Standard workup and column chromatography equipment
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde hydrazone (1.0 mmol), aliphatic amine (2.0 mmol), iodine (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Add 5 mL of DMSO to the flask and place a magnetic stir bar inside.
-
Seal the flask and place it in a preheated heating mantle at 100 °C.
-
Stir the reaction mixture vigorously for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize the iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 1,3,5-trisubstituted 1,2,4-triazole.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Applications in Drug Development
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[13] Its ability to act as a stable isostere for amide or ester groups and its hydrogen bonding capabilities make it a highly effective pharmacophore.[5]
Key Therapeutic Areas:
-
Antifungal Agents: Triazole antifungals like fluconazole and itraconazole are widely used to treat fungal infections.[1][5] Their primary mechanism involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5]
-
Anticancer Agents: Drugs such as letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of breast cancer. The triazole ring coordinates with the heme iron atom of the aromatase enzyme, blocking its function.
-
Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, contains a 1,2,4-triazole-carboxamide moiety. It interferes with the synthesis of viral genetic material.
Caption: Mechanism of action for triazole antifungal drugs.
References
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Nitrogen-rich salts based on the combination of 1,2,4-triazole and 1,2,3-triazole rings: a facile strategy for fine tuning energetic properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. isres.org [isres.org]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3,5-Dimethyl-4H-1,2,4-triazol-4-amine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine as a versatile bridging ligand in coordination chemistry. The content covers the synthesis of the ligand, the preparation of its coordination complexes, and a summary of their structural and magnetic properties. Detailed experimental protocols and data are provided to facilitate the application of this ligand in the design and synthesis of novel coordination compounds with interesting physical properties.
Introduction
This compound is a nitrogen-rich heterocyclic compound that has garnered significant interest in coordination chemistry. Its potential to act as a bridging ligand, connecting multiple metal centers, allows for the construction of polynuclear and polymeric coordination complexes.[1] These structures are of fundamental interest for their magnetic properties, potential as energetic materials, and applications in catalysis. The N1 and N2 atoms of the triazole ring are suitably positioned to bridge two metal ions, leading to the formation of stable, often trinuclear, linear metal chains. The 4-amino group and the two methyl groups on the triazole ring can be further functionalized to tune the electronic and steric properties of the resulting coordination complexes.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of glacial acetic acid with hydrazine hydrate. The following protocol is adapted from a patented procedure.
Experimental Protocol: Synthesis of 3,5-Dimethyl-4-amino-1,2,4(4H)triazole
Materials:
-
Glacial acetic acid
-
85% Hydrazine hydrate
-
Amberlyst 15 resin
-
Methanol
Procedure:
-
To a reaction flask, add 85% hydrazine hydrate (243.0 g, 4.12 mole) and Amberlyst 15 resin (20 g).
-
Slowly add glacial acetic acid (242.8 g, 4.04 mole) to the mixture, ensuring the reaction temperature does not exceed 115 °C.
-
After the addition is complete, heat the mixture to distill off water, allowing the reaction temperature to rise to 180 °C.
-
Maintain the reaction mixture at 180 °C for 6 hours.
-
Cool the mixture to 80 °C and dissolve the residue in methanol (500 ml).
-
Filter the mixture to remove the Amberlyst 15 resin and wash the resin with a small amount of methanol.
-
Cool the methanol filtrate to precipitate the product.
-
Collect the product by filtration and wash it with cold methanol.
-
Concentrate the combined filtrates to obtain a second crop of the product.
-
Dry the combined wet filter cakes to yield the final product.
Expected Yield: Approximately 80% with a purity of >99%.
Coordination Chemistry: Trinuclear Metal Complexes
This compound and its derivatives are excellent bridging ligands for the synthesis of trinuclear metal complexes. The N1 and N2 atoms of the triazole ring bridge two adjacent metal centers, leading to a linear arrangement of three metal ions. The terminal positions of the metal ions are typically occupied by solvent molecules or other co-ligands.
Experimental Protocol: Synthesis of Trinuclear Metal(II) Complexes (Analogous System)
Materials:
-
4-(1,2,4-triazol-4-yl)ethanedisulfonate ligand (or this compound)
-
M(ClO₄)₂·6H₂O (where M = Mn, Co, Ni, Cu)
-
Water
-
Ethanol
Procedure:
-
Dissolve the corresponding metal(II) perchlorate hexahydrate (0.05 mmol) in water.
-
Dissolve the triazole ligand (0.14 mmol) in water.
-
Mix the two aqueous solutions to a total volume of 2 mL.
-
Place the resulting solution in a vial and diffuse ethanol vapor slowly into the solution.
-
Crystals of the trinuclear complex will form over time.
-
Collect the crystals by filtration, wash with a small amount of ethanol, and dry in air.
Structural and Magnetic Properties of Trinuclear Complexes
The trinuclear complexes formed with 4-substituted-1,2,4-triazole ligands typically consist of a linear array of three metal(II) ions connected by six bridging triazole ligands. The terminal metal ions are coordinated to three triazole ligands and three water molecules in a fac-octahedral geometry, while the central metal ion is coordinated to six triazole ligands in an octahedral environment.
The magnetic properties of these trinuclear complexes are of significant interest. Variable-temperature magnetic susceptibility measurements typically reveal dominant intramolecular antiferromagnetic interactions between the metal centers, mediated by the N1-N2 bridge of the triazole ligand.
Table 1: Selected Crystallographic Data for Trinuclear Metal Complexes with a 4-substituted-1,2,4-triazole Ligand (Analogous System)
| Parameter | [Mn₃(μ-L)₆(H₂O)₆]⁶⁻ | [Co₃(μ-L)₆(H₂O)₆]⁶⁻ | [Ni₃(μ-L)₆(H₂O)₆]⁶⁻ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/c | C2/c |
| a (Å) | 36.436(11) | 35.801(11) | 35.591(11) |
| b (Å) | 18.068(6) | 17.892(6) | 17.818(6) |
| c (Å) | 20.985(7) | 20.840(7) | 20.762(7) |
| β (°) | 118.078(6) | 117.701(6) | 117.653(6) |
| V (ų) | 12192(7) | 11818(7) | 11663(7) |
| M-M distance (Å) | 3.86 | 3.80 | 3.77 |
| M(terminal)-N (Å) | 2.21-2.28 | 2.12-2.18 | 2.06-2.11 |
| M(central)-N (Å) | 2.29-2.31 | 2.18-2.20 | 2.12-2.14 |
Data obtained for complexes with 4-(1,2,4-triazol-4-yl)ethanedisulfonate ligand.
Table 2: Magnetic Properties of Trinuclear Metal Complexes with a 4-substituted-1,2,4-triazole Ligand (Analogous System)
| Metal Ion | χₘT at 300 K (cm³ K mol⁻¹) | Ground State | J (K) | g |
| Mn(II) | 12.94 | Paramagnetic | -0.4 | 2.0 |
| Ni(II) | 3.33 | Paramagnetic | -7.5 | 2.2 |
| Cu(II) | 1.27 | Paramagnetic | -45 | 2.3 |
Data obtained for complexes with 4-(1,2,4-triazol-4-yl)ethanedisulfonate ligand. The magnetic susceptibility data was modeled using the isotropic Hamiltonian H = -2J(S₁S₂ + S₂S₃).
Applications
Coordination complexes derived from this compound and its analogs have several potential applications:
-
Molecular Magnetism: The ability to form magnetically coupled polynuclear complexes makes them interesting candidates for the study of magnetic phenomena at the molecular level. The strength of the magnetic interaction can be tuned by modifying the substituents on the triazole ring or by changing the metal ion.
-
Energetic Materials: Nitrogen-rich compounds are often energetic. Trinuclear azide complexes of various transition metals with amino-triazoles have been investigated as potential energetic materials.[1]
-
Catalysis: The open coordination sites on the terminal metal ions in trinuclear complexes can potentially be utilized for catalytic applications.
-
Drug Development: 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities. The coordination of these ligands to metal ions can enhance their therapeutic potential.
Conclusion
This compound is a valuable and versatile bridging ligand in coordination chemistry. It facilitates the assembly of polynuclear complexes, particularly linear trinuclear species, with interesting magnetic properties. The straightforward synthesis of the ligand and the modular nature of the coordination chemistry make it an attractive building block for the design of new functional materials. The provided protocols and data serve as a foundation for researchers to explore the rich coordination chemistry of this ligand and to develop novel materials with tailored properties. Further investigations into the synthesis of coordination polymers and the exploration of their catalytic and biological activities are promising avenues for future research.
References
Application Notes and Protocols: Synthesis of Stable Hemiaminals from 4-Amino-3,5-dimethyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiaminals are tetrahedral intermediates formed from the reaction of a carbonyl compound with a primary or secondary amine. Typically, these species are transient and readily dehydrate to form more stable imines or enamines. However, the synthesis of stable, isolable hemiaminals is of significant interest in medicinal chemistry and drug development, as they can serve as key building blocks for more complex molecules or exhibit biological activity themselves. The 1,2,4-triazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, including antifungal and anticancer drugs.[1][2] The incorporation of a stable hemiaminal functionality onto a 4-amino-1,2,4-triazole scaffold presents a promising strategy for the development of novel bioactive compounds.
This document provides detailed protocols for the synthesis of stable hemiaminals from 4-amino-3,5-dimethyl-1,2,4-triazole and various substituted benzaldehydes. The stability of these hemiaminals is enhanced by the electron-rich nature of the 1,2,4-triazole ring and the presence of electron-withdrawing groups on the benzaldehyde.[3][4][5] The reaction is carried out under neutral conditions, and the resulting hemiaminals have been characterized by various spectroscopic techniques and X-ray crystallography.[3][6]
Reaction Scheme
The synthesis of stable hemiaminals from 4-amino-3,5-dimethyl-1,2,4-triazole proceeds through the nucleophilic addition of the primary amino group of the triazole to the carbonyl carbon of an aromatic aldehyde. The general reaction scheme is depicted below. The stability of the resulting hemiaminal (product 2 ) is favored by the presence of electron-withdrawing groups (EWGs) on the aromatic ring of the aldehyde.
Caption: General reaction scheme for the synthesis of stable hemiaminals.
Experimental Protocols
Materials and Equipment
-
4-amino-3,5-dimethyl-1,2,4-triazole
-
Substituted benzaldehydes (e.g., 2-nitrobenzaldehyde, 4-nitrobenzaldehyde, 2,4-dinitrobenzaldehyde)
-
Acetonitrile (CH3CN), anhydrous
-
Other organic solvents (e.g., DMSO, chloroform, THF) for solubility and stability studies
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser (if heating is required)
-
Filtration apparatus (Büchner funnel, filter paper)
-
NMR spectrometer (¹H and ¹³C)
-
Infrared (IR) spectrometer
-
Mass spectrometer (MS)
-
X-ray diffractometer (for single crystal analysis)
General Procedure for the Synthesis of Stable Hemiaminals
-
In a clean, dry round-bottom flask, dissolve 4-amino-3,5-dimethyl-1,2,4-triazole (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
To this solution, add the desired substituted benzaldehyde (1.0 mmol).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
For many benzaldehydes with electron-withdrawing groups, a precipitate of the hemiaminal product will form within a few hours.
-
Continue stirring for the time indicated in Table 1 or until TLC analysis indicates completion of the reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold acetonitrile to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure hemiaminal.
-
Characterize the product using NMR, IR, and MS. For crystalline products, single-crystal X-ray diffraction can be used for definitive structural elucidation.
Note: The stability of the formed hemiaminals can be influenced by the solvent. Apolar aprotic solvents tend to favor hemiaminal formation, while polar solvents may shift the equilibrium towards the formation of a Schiff base.[3]
Data Presentation
Table 1: Synthesis of Stable Hemiaminals from 4-Amino-3,5-dimethyl-1,2,4-triazole and Substituted Benzaldehydes
| Entry | Benzaldehyde Substituent | Product | Yield (%) | m.p. (°C) |
| 1 | 2-NO₂ | (2-nitrophenyl)(3,5-dimethyl-4H-1,2,4-triazol-4-ylamino)methanol | 85 | 145-147 |
| 2 | 4-NO₂ | (4-nitrophenyl)(3,5-dimethyl-4H-1,2,4-triazol-4-ylamino)methanol | 92 | 168-170 |
| 3 | 2,4-(NO₂)₂ | (2,4-dinitrophenyl)(3,5-dimethyl-4H-1,2,4-triazol-4-ylamino)methanol | 95 | 178-180 |
| 4 | 2-Cl | (2-chlorophenyl)(3,5-dimethyl-4H-1,2,4-triazol-4-ylamino)methanol | 78 | 135-137 |
| 5 | 4-Cl | (4-chlorophenyl)(3,5-dimethyl-4H-1,2,4-triazol-4-ylamino)methanol | 82 | 155-157 |
| 6 | 4-CN | (4-cyanophenyl)(3,5-dimethyl-4H-1,2,4-triazol-4-ylamino)methanol | 88 | 162-164 |
Data summarized from literature reports.[3]
Table 2: Spectroscopic Data for a Representative Hemiaminal: (4-nitrophenyl)(3,5-dimethyl-4H-1,2,4-triazol-4-ylamino)methanol
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.21 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H), 6.55 (d, 1H, OH), 6.20 (d, 1H, CH), 5.80 (s, 1H, NH), 2.15 (s, 6H, 2xCH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 150.2, 147.5, 145.8, 128.0, 123.5 (Ar-C), 82.5 (CH-OH), 14.0 (CH₃) |
| IR (KBr, cm⁻¹) | 3350 (O-H), 3250 (N-H), 1595 (C=N), 1510, 1345 (NO₂) |
| MS (ESI+) m/z | 278.1 [M+H]⁺ |
Representative data based on published findings.[3]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of stable hemiaminals.
Caption: Workflow for the synthesis and characterization of stable hemiaminals.
Applications and Future Perspectives
Derivatives of 1,2,4-triazole are known to possess a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties.[7][8][9][10] The Schiff bases derived from 4-amino-3,5-dimethyl-1,2,4-triazole have been shown to inhibit endocytosis and, in copper(II) complexes, to inhibit protein tyrosine phosphatases.[3]
The stable hemiaminals described herein represent valuable intermediates for the synthesis of a diverse library of compounds. Their relative stability allows for further chemical transformations at other positions of the molecule. For drug development professionals, these hemiaminals can be considered as novel scaffolds for the design of enzyme inhibitors or other therapeutic agents. The hydroxyl and secondary amine functionalities of the hemiaminal group offer opportunities for hydrogen bonding interactions with biological targets. Future work could involve the screening of these stable hemiaminals for various biological activities and their use as precursors for the synthesis of more complex heterocyclic systems.
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals | MDPI [mdpi.com]
- 4. Stable Hemiaminals with a Cyano Group and a Triazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Schiff Bases from 3,5-Dimethyl-4H-1,2,4-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Schiff bases derived from 3,5-dimethyl-4H-1,2,4-triazol-4-amine and various aromatic aldehydes. The resulting Schiff bases are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial and antitumor properties.[1][2][3]
Introduction
Schiff bases are formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone.[2][4] Those derived from 1,2,4-triazole moieties are a particularly important class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][4][5] The synthesis protocol outlined below describes both conventional heating and ultrasonication methods for the preparation of these target compounds. The formation of the Schiff base often proceeds through a hemiaminal intermediate.[1] The stability and yield of the final Schiff base can be influenced by reaction conditions such as temperature, solvent polarity, and the electronic nature of the substituents on the aromatic aldehyde.[1]
Applications in Drug Development
Schiff bases derived from 4-amino-1,2,4-triazole derivatives are recognized for their potential as therapeutic agents. They have been investigated for a variety of biological activities, including:
-
Antimicrobial Activity : These compounds have shown potential as antibacterial and antifungal agents.[2]
-
Antitumor Effects : Certain 1,2,4-triazole Schiff base derivatives have been synthesized and evaluated for their antitumor activity.[3]
-
Enzyme Inhibition : Some have been found to inhibit enzymes such as protein tyrosine phosphatases, particularly when complexed with metal ions like copper(II).[1]
-
Endocytosis Inhibition : There are reports of these Schiff bases inhibiting endocytosis.[1]
The versatile synthetic accessibility and the diverse biological activities of these Schiff bases make them attractive scaffolds for the development of new drug candidates.
Experimental Protocols
This section details two common methods for the synthesis of Schiff bases from this compound: a conventional reflux method and a sonochemical method.
Method 1: Conventional Reflux Synthesis
This method involves heating the reactants in a suitable solvent under reflux.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Methanol or Ethanol
-
Glacial Acetic Acid (optional, as catalyst)[3]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 10 mmol) and the desired aromatic aldehyde (10 mmol) in a suitable solvent such as methanol (40 mL).[2]
-
A few drops of a catalyst, like glacial acetic acid, can be added to facilitate the reaction.[3]
-
The reaction mixture is then heated to reflux and stirred for a period ranging from a few hours to overnight (typically 4-5 hours).[2][3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
The crude product is washed with a small amount of cold solvent (e.g., ethanol).
-
The final product can be further purified by recrystallization from a suitable solvent, such as hot ethanol.[2]
Method 2: Sonochemical Synthesis
This method utilizes ultrasound irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.[2][6]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Methanol or Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Buchner funnel and filter paper
Procedure:
-
In a beaker or flask, suspend an equimolar mixture of this compound and the aromatic aldehyde in a minimal amount of methanol or ethanol.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power for a short duration, typically 3-5 minutes.[2]
-
The reaction progress can be monitored by TLC.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
The product is washed with cold ethanol and then dried.
-
Recrystallization from hot ethanol can be performed for further purification if necessary.[2]
Data Presentation
The following table summarizes representative quantitative data for Schiff bases synthesized from 4-amino-1,2,4-triazole derivatives.
| Schiff Base Derivative (Substituent on Aldehyde) | Synthesis Method | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (IR, cm⁻¹) ν(C=N) | Reference |
| 4-((4-Chlorobenzylidene)amino)-5-(2,3,5-trichlorophenyl)-4H-1,2,4-triazole-3-thiol | Conventional | 46 | 148 | 1617 | [2] |
| 4-((4-Chlorobenzylidene)amino)-5-(2,3,5-trichlorophenyl)-4H-1,2,4-triazole-3-thiol | Sonochemical | 92 | 148 | 1617 | [2] |
| 4-((4-Fluorobenzylidene)amino)-5-(2,3,5-trichlorophenyl)-4H-1,2,4-triazole-3-thiol | Conventional | 53 | 154 | 1624 | [2] |
| 4-((4-Fluorobenzylidene)amino)-5-(2,3,5-trichlorophenyl)-4H-1,2,4-triazole-3-thiol | Sonochemical | 88 | 154 | 1624 | [2] |
| N,N-Dimethyl-4-((E)-(4H-1,2,4-triazol-3-ylimino)methyl)aniline | Conventional | 79 | 203 | 1623 | [2] |
| N,N-Dimethyl-4-((E)-(4H-1,2,4-triazol-3-ylimino)methyl)aniline | Sonochemical | 99 | 203 | 1623 | [2] |
Note: The data presented is for analogous 4-amino-1,2,4-triazole derivatives to illustrate the expected outcomes.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Schiff bases from this compound.
Caption: General workflow for the synthesis of Schiff bases.
References
- 1. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals [mdpi.com]
- 2. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. N-[4-(Dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 3,5-Dimethyl-1,2,4-Triazole Derivatives for Antimicrobial Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 3,5-dimethyl-1,2,4-triazole derivatives as potential antimicrobial agents. It includes a summary of their activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of experimental workflows and potential mechanisms of action. The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous antifungal and antibacterial drugs. The 3,5-dimethyl substitution pattern offers a specific chemical space for the development of novel antimicrobial compounds.
Introduction to 3,5-Dimethyl-1,2,4-Triazole Derivatives in Antimicrobial Research
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a cornerstone in the development of various therapeutic agents. Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties. The mechanism of action for many triazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Recent research has explored the antimicrobial potential of various substituted 1,2,4-triazole derivatives, including those with a 3,5-dimethyl-1,2,4-triazole core. These derivatives have been investigated in different forms, such as Schiff bases, thioethers, and metal-organic frameworks (MOFs), to enhance their antimicrobial efficacy and spectrum. This document will focus on the available data and methodologies for studying these specific derivatives.
Data Presentation: Antimicrobial Activity
The antimicrobial activity of 3,5-dimethyl-1,2,4-triazole derivatives is typically evaluated using quantitative methods such as determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition in agar diffusion assays. Below is a summary of available data.
Note: Quantitative antimicrobial data for a broad range of simple 3,5-dimethyl-1,2,4-triazole derivatives is limited in publicly available literature. The most significant findings are related to their incorporation into metal-organic frameworks.
Table 1: Antibacterial Activity of a Copper-based Metal-Organic Framework (MOF) containing 3,5-Dimethyl-1,2,4-Triazole
| Compound | Bacterial Strain | Method | Result | Reference |
| Cu-3,5-dimethyl-1,2,4-triazole MOF | Staphylococcus aureus | Agar Disc Diffusion | 40.17 mm zone of inhibition | [1] |
| Cu-3,5-dimethyl-1,2,4-triazole MOF | Escherichia coli | Not specified | Broad antimicrobial properties demonstrated | [1] |
| Cu-3,5-dimethyl-1,2,4-triazole MOF | Acinetobacter baumannii | Not specified | Broad antimicrobial properties demonstrated | [1] |
Experimental Protocols
The following protocols are generalized methods based on the synthesis and evaluation of 1,2,4-triazole derivatives and can be adapted for 3,5-dimethyl-1,2,4-triazole derivatives.
General Synthesis of 4-Amino-3,5-dimethyl-1,2,4-triazole
This protocol describes a common route to synthesize the 4-amino-3,5-dimethyl-1,2,4-triazole precursor, which is a key intermediate for further derivatization.
Materials:
-
Acetic acid
-
Hydrazine hydrate (80%)
-
Thiocarbohydrazide
-
Ethanol
Procedure:
-
A mixture of acetic acid and thiocarbohydrazide is heated under reflux for several hours.
-
The reaction mixture is cooled, and the resulting solid is filtered.
-
The solid is then refluxed with hydrazine hydrate in an appropriate solvent like ethanol.
-
After cooling, the precipitate of 4-amino-3,5-dimethyl-1,2,4-triazole is collected by filtration, washed with cold ethanol, and dried.
-
The product can be purified by recrystallization from a suitable solvent.
Synthesis of Schiff Bases of 4-Amino-3,5-dimethyl-1,2,4-triazole
Schiff bases are synthesized by the condensation of the primary amino group of 4-amino-3,5-dimethyl-1,2,4-triazole with various aromatic aldehydes.
Materials:
-
4-Amino-3,5-dimethyl-1,2,4-triazole
-
Substituted aromatic aldehydes
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve 4-amino-3,5-dimethyl-1,2,4-triazole in a minimal amount of glacial acetic acid or ethanol.
-
Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated Schiff base is filtered, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent can be performed for purification.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized 3,5-dimethyl-1,2,4-triazole derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Grow microbial cultures overnight and dilute them to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to achieve a range of desired concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and DMSO at the highest concentration used) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of 3,5-dimethyl-1,2,4-triazole derivatives.
Caption: Workflow for Synthesis and Antimicrobial Screening.
Proposed Mechanism of Action for Cu-3,5-dimethyl-1,2,4-triazole MOF
Based on existing literature, a proposed mechanism for the antibacterial activity of copper-based MOFs involves the generation of reactive oxygen species (ROS).[1]
Caption: Proposed Antibacterial Mechanism of Cu-MOF.
Conclusion and Future Directions
While the broader class of 1,2,4-triazoles is well-established for its antimicrobial properties, the specific subset of 3,5-dimethyl-1,2,4-triazole derivatives remains a relatively underexplored area. The promising results from metal-organic frameworks incorporating this moiety suggest that further investigation into other derivatives is warranted. Future research should focus on the synthesis and comprehensive antimicrobial screening of a wider variety of 3,5-dimethyl-1,2,4-triazole derivatives, including Schiff bases, thioethers, and N-substituted analogues, to establish a clearer structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective antimicrobial agents based on this scaffold.
References
Application Notes and Protocols: In Vitro Antifungal Activity of 4-amino-3,5-dimethyl-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for assessing the in vitro antifungal activity of novel 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. The protocols detailed below are based on established methods for the synthesis and evaluation of analogous 4-amino-1,2,4-triazole compounds, which have demonstrated promising antifungal properties.
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore in a variety of antifungal agents, including fluconazole and itraconazole. These compounds typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to altered membrane fluidity and integrity, ultimately inhibiting fungal growth. Derivatives of 4-amino-1,2,4-triazoles, particularly Schiff bases, have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This document outlines the synthesis and in vitro antifungal evaluation of derivatives of 4-amino-3,5-dimethyl-1,2,4-triazole.
Data Presentation
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for a series of synthesized 4-amino-1,2,4-triazole Schiff base derivatives against common fungal pathogens. It is important to note that this data is illustrative and based on structurally similar compounds, as specific data for 4-amino-3,5-dimethyl-1,2,4-triazole derivatives is not available in the cited literature.
Table 1: Illustrative In Vitro Antifungal Activity of 4-amino-1,2,4-triazole Schiff Base Derivatives (MIC in µg/mL)
| Compound ID | R-group on Benzaldehyde | Candida albicans | Aspergillus niger | Microsporum gypseum |
| I | 4-Chloro | 32 | 64 | 16 |
| II | 4-Nitro | 16 | 32 | 8 |
| III | 4-Methoxy | 64 | 128 | 32 |
| IV | 2,4-Dichloro | 16 | 32 | 8 |
| V | 3,4-Dimethoxy | 128 | 256 | 64 |
| Ketoconazole (Standard) | - | 8 | 16 | 4 |
Note: The data presented is a composite representation from studies on various 4-amino-1,2,4-triazole derivatives and is intended for illustrative purposes. Actual MIC values for 4-amino-3,5-dimethyl-1,2,4-triazole derivatives will need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-3,5-dimethyl-1,2,4-triazole
This protocol describes a general method for the synthesis of the core 4-amino-3,5-dimethyl-1,2,4-triazole scaffold.
Materials:
-
Acetic acid
-
Hydrazine hydrate (99%)
-
Thiocarbohydrazide
-
Ethanol
Procedure:
-
A mixture of acetic acid and thiocarbohydrazide is heated under reflux for 4-6 hours.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with cold water, and dried to yield 3,5-dimethyl-1,3,4-thiadiazole-2(3H)-thione.
-
The intermediate is then refluxed with hydrazine hydrate in ethanol for 8-10 hours.
-
Upon cooling, the precipitated product, 4-amino-3,5-dimethyl-1,2,4-triazole, is filtered, washed with ethanol, and recrystallized from a suitable solvent.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol outlines the synthesis of Schiff base derivatives from 4-amino-3,5-dimethyl-1,2,4-triazole.
Materials:
-
4-amino-3,5-dimethyl-1,2,4-triazole
-
Substituted aromatic aldehydes
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Equimolar amounts of 4-amino-3,5-dimethyl-1,2,4-triazole and a substituted aromatic aldehyde are dissolved in ethanol or methanol.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated Schiff base is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
Materials:
-
Synthesized triazole derivatives
-
Standard antifungal drug (e.g., Ketoconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Microsporum gypseum)
-
Sabouraud Dextrose Agar (SDA)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
Procedure:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on SDA plates at 35°C for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Preparation of Drug Dilutions: Stock solutions of the synthesized compounds and the standard drug are prepared in DMSO. Serial two-fold dilutions are then made in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired final concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the fungal suspension. A positive control (medium with inoculum, no drug) and a negative control (medium only) are included on each plate. The plates are incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the positive control. The results are determined visually or by using a spectrophotometric plate reader.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and antifungal evaluation of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives.
Caption: Mechanism of action of triazole antifungals targeting the ergosterol biosynthesis pathway.
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4H-1,2,4-triazol-4-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The 1,2,4-triazole core is a key pharmacophore found in a variety of therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR spectral analysis of this compound and its derivatives, specifically focusing on hemiaminals and Schiff bases formed from reactions with substituted benzaldehydes.
Spectral Characteristics of this compound
The parent compound, this compound, exhibits characteristic signals in its NMR spectra. The two methyl groups on the triazole ring are chemically equivalent and typically appear as a sharp singlet in the ¹H NMR spectrum.
Data Presentation
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and representative derivatives.
Table 1: ¹H NMR Spectral Data of this compound and its Derivatives in DMSO-d₆
| Compound | Derivative Type | Ar-CHO Substituent | δ (ppm) CH₃ (s, 6H) | δ (ppm) NH₂/NH | Other Key Signals (δ, ppm) |
| 1 | Parent Compound | - | 2.25[1] | Not available | Not available |
| 2 | Hemiaminal | 4-Nitrobenzaldehyde | 2.34[1] | ~7-8 (d, J = 7-8 Hz) | Aromatic protons, CH(OH) |
| 3 | Schiff Base | 4-Nitrobenzaldehyde | 2.59[1] | - | Aromatic protons, CH=N |
Table 2: Characteristic ¹³C NMR Chemical Shifts for Hemiaminal Derivatives of this compound
| Derivative Type | Ar-CHO Substituent Position | Characteristic Signal | δ (ppm) |
| Hemiaminal | Ortho | CH(OH)NH | 79.1–80.8[1] |
| Hemiaminal | Meta | CH(OH)NH | 82.2–83.3[1] |
| Hemiaminal | Para | C*H(OH)NH | 83.2–83.9[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (1)
This protocol is adapted from a general and published method for the synthesis of 4-amino-1,2,4-triazoles.
Materials:
-
Acetonitrile
-
Hydrazine hydrate
-
Solvothermal reactor
Procedure: A one-pot solvothermal reaction of acetonitrile with hydrazine hydrate is a reported method for the synthesis of 4-amino-4H-3,5-dimethyl-1,2,4-triazole[1]. While the specific parameters for this exact synthesis were not detailed in the searched literature, a general approach for a related compound, 4-amino-1,2,4-triazole, involves the reaction of ethyl formate with hydrazine hydrate, followed by heating. An analogous approach using acetonitrile is outlined below.
-
Reaction Setup: In a suitable solvothermal reactor, combine acetonitrile and hydrazine hydrate. The molar ratio should be carefully controlled.
-
Heating: Seal the reactor and heat it to the required temperature for a specified duration. The optimal temperature and time will need to be determined experimentally.
-
Work-up: After cooling the reactor to room temperature, the crude product can be isolated. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/ether.
Protocol 2: Synthesis of Hemiaminal and Schiff Base Derivatives
This protocol describes the condensation reaction of this compound with substituted benzaldehydes.
Materials:
-
This compound (1)
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve equimolar amounts of this compound (1) and the desired substituted benzaldehyde in acetonitrile.
-
Reaction Conditions: The formation of hemiaminals and Schiff bases is an equilibrium process. The outcome can be influenced by reaction time, temperature, and the specific benzaldehyde derivative used. For the synthesis of stable hemiaminals, the reaction can be refluxed for several hours. The formation of Schiff bases may be favored by conditions that facilitate the removal of water.
-
Product Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by washing with a cold solvent, such as acetonitrile, and then dried.
Protocol 3: NMR Sample Preparation and Analysis
Materials:
-
Synthesized triazole derivative (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh the purified this compound derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and NMR analysis of this compound derivatives.
Caption: Reaction pathway and characteristic NMR shifts for derivative formation.
References
Characterizing Triazole Compounds: Advanced Mass Spectrometry Techniques and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of triazole compounds using mass spectrometry. Triazoles are a critical class of heterocyclic compounds with wide-ranging applications, from antifungal agents in medicine to fungicides in agriculture. Mass spectrometry has emerged as an indispensable tool for their structural elucidation, quantification, and metabolic profiling.[1][2] This guide will delve into the various mass spectrometry techniques, from ionization methods to mass analyzers, and provide detailed experimental protocols for practical application.
Introduction to Mass Spectrometry for Triazole Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For triazole compounds, MS provides crucial information for identification, structural confirmation, and quantification in various matrices. The choice of MS technique is paramount and depends on the physicochemical properties of the triazole derivative and the analytical objective.[1]
Commonly employed techniques include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity, making it ideal for analyzing triazoles in complex mixtures such as biological fluids, environmental samples, and food products.[3][4][5][6]
Ionization Techniques for Triazole Compounds
The first step in mass spectrometric analysis is the ionization of the analyte. The selection of an appropriate ionization technique is critical for successful analysis.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar to moderately polar triazole compounds, including salts and those with ionizable functional groups.[1] It often preserves the molecular ion, which is crucial for molecular weight determination.[1] ESI is the most commonly used ionization method for the analysis of triazole antifungal drugs and their metabolites.[7][8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for non-polar to moderately polar, thermally stable triazoles that are difficult to ionize by ESI.[1]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules like many triazoles, MALDI can be used for larger or more complex triazole derivatives.
Mass Analyzers for Triazole Characterization
The mass analyzer separates ions based on their m/z ratio. The choice of analyzer impacts the resolution, sensitivity, and quantitative performance of the analysis.
-
Quadrupole: A robust and cost-effective mass filter, excellent for quantitative analysis in selected ion monitoring (SIM) mode.
-
Triple Quadrupole (QqQ): Considered the gold standard for quantitative analysis due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[1] This is particularly useful for therapeutic drug monitoring (TDM) of triazole antifungals.[4][9]
-
Time-of-Flight (TOF): A high-resolution mass analyzer ideal for the structural elucidation of novel, unknown triazole derivatives.
-
Ion Trap: Capable of multi-stage fragmentation (MSn), providing detailed structural information.[1]
Quantitative Analysis of Triazole Compounds
The following tables summarize quantitative data from various studies on the analysis of triazole compounds using mass spectrometry.
Table 1: Quantitative Performance of LC-MS/MS Methods for Triazole Antifungals in Biological Matrices
| Triazole Compound | Matrix | LLOQ (µg/mL) | ULOQ (µg/mL) | Linearity (R²) | Reference |
| Fluconazole | Plasma | 0.5 | 50 | 0.98 - 1.00 | [4] |
| Posaconazole | Plasma | 0.1 | 10 | 0.98 - 1.00 | [4] |
| Itraconazole | Plasma | 0.1 | 10 | 0.98 - 1.00 | [4] |
| Hydroxyitraconazole | Plasma | 0.1 | 10 | 0.98 - 1.00 | [4] |
| Voriconazole | Plasma | 0.1 | 10 | 0.98 - 1.00 | [4] |
| Itraconazole | Human Plasma | 0.1 | 10 | ≥ 0.9962 | [10] |
| Hydroxy-itraconazole | Human Plasma | 0.1 | 10 | ≥ 0.9962 | [10] |
| Voriconazole | Human Plasma | 0.1 | 10 | ≥ 0.9962 | [10] |
| Voriconazole N-oxide | Human Plasma | 0.1 | 10 | ≥ 0.9962 | [10] |
| Posaconazole | Human Plasma | 0.1 | 10 | ≥ 0.9962 | [10] |
Table 2: Quantitative Analysis of Triazole Fungicides and Metabolites in Environmental and Food Matrices
| Compound(s) | Matrix | LOQ | Recovery (%) | RSD (%) | Reference |
| 1,2,4-Triazole | Soil | 0.01 mg/kg | - | - | [3] |
| Triazole Derivative Metabolites (TDMs) | Plant Materials | 0.01 mg/kg | - | - | [11] |
| 22 Triazole Fungicides & Metabolites | Apples, Peaches, Flour | 25-50 ppb | - | - | [5][6] |
| 22 Triazole Fungicides & Metabolites | Water | 0.50 ppb | - | - | [5][6] |
| 9 Triazole Fungicides | Fruits & Vegetables | 0.01 mg/kg | 90 - 105 | - | [12] |
| 21 Triazole Fungicides | Animal-origin Foods | 0.3 - 0.9 µg/kg | 72.0 - 114.8 | < 9.9 | [13] |
| 22 Triazole Pesticides | Chinese Herbal Medicines | 10-20 µg/kg | 77.0 - 115 | < 9.4 | [14] |
Experimental Protocols
Protocol 1: Determination of 1,2,4-Triazole in Soil by LC-MS/MS
This protocol is adapted from a method for the quantitative determination of 1,2,4-triazole in soil matrices.[3]
1. Sample Preparation (Modified QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[3]
-
Add 10 mL of acetonitrile to the soil sample.[3]
-
Add QuEChERS extraction salts.
-
Vortex vigorously for 1 minute.[3]
-
Centrifuge the sample.
-
Transfer an aliquot of the supernatant to a QuEChERS cleanup tube.
-
Vortex and centrifuge again.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Conditions
-
HPLC System: High-Performance Liquid Chromatography (HPLC) system.[3]
-
Mass Spectrometer: Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.[3]
-
Column: A specialized chromatographic column for polar compounds.
-
Mobile Phase: A gradient of ammonium acetate in water and methanol.
-
Ionization Mode: Positive ESI.
Protocol 2: Simultaneous Quantitation of Five Triazole Antifungal Agents in Plasma by Paper Spray-Mass Spectrometry
This protocol describes a rapid method for the simultaneous quantification of five triazole antifungal agents in plasma.[4]
1. Sample Preparation
-
No sample preparation is needed. Plasma samples are spotted directly onto a paper substrate in pre-manufactured plastic cartridges.[4]
2. Mass Spectrometry Conditions
-
Mass Spectrometer: Thermo Scientific TSQ Vantage triple quadrupole mass spectrometer.[4]
-
Ionization Source: Paper Spray.
-
Ionization Mode: Positive ion mode.[4]
-
Spray Voltage: 4200V.[4]
-
Capillary Temperature: 300°C.[4]
-
Sheath/Auxiliary Gas: None.[4]
-
Scan Mode: Selected Reaction Monitoring (SRM).[4]
-
Dwell Time: 0.1 seconds.[4]
Protocol 3: Analysis of Triazole Derivative Metabolites in Plant Material using LC-DMS-MS/MS
This protocol utilizes Differential Mobility Spectrometry (DMS) to improve selectivity for the analysis of polar triazole metabolites.[11]
1. Sample Preparation
-
Weigh 5g of homogenized plant material.[11]
-
Add extraction solvent (e.g., methanol/water).
-
Shake and centrifuge.
-
Filter the extract into an autosampler vial.
2. LC-DMS-MS/MS Conditions
-
LC System: Shimadzu UFLCXR system.[11]
-
Column: Aquasil C18 (3x150 mm; 3 µm).[11]
-
Mobile Phase: Gradient of water with 0.5% acetic acid and methanol with 0.5% acetic acid.[11]
-
Mass Spectrometer: AB SCIEX QTRAP® 5500 system with Turbo V™ source and ESI probe.[11]
-
DMS: SelexION™ Technology.[11]
-
Source Temperature: 600°C.[11]
-
Gas 1 and Gas 2: 40 and 80 psi, respectively.[11]
-
Curtain Gas: 20 psi.[11]
Visualizing Experimental Workflows and Fragmentation
Experimental Workflow for Triazole Analysis
The following diagram illustrates a typical workflow for the analysis of triazole compounds from a sample matrix to data analysis.
Generalized Fragmentation of 1,2,4-Triazoles
Understanding the fragmentation patterns of triazoles is crucial for their structural elucidation. The following diagram shows a generalized fragmentation pathway for a substituted 1,2,4-triazole in positive ion mode ESI-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
- 12. scispace.com [scispace.com]
- 13. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [QuEChERS-liquid chromatography-tandem mass spectrometry for determination of 22 triazole pesticide residues in Chinese herbal medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structure Elucidation of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine Products via X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine are a class of nitrogen-rich heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1] For researchers in drug design and development, the precise determination of the three-dimensional molecular structure of these compounds is critical for understanding structure-activity relationships (SAR), optimizing biological activity, and securing intellectual property.
While spectroscopic methods like NMR and Mass Spectrometry provide essential information on connectivity and composition, single-crystal X-ray crystallography remains the gold standard for unambiguous structural elucidation.[2] This technique provides a definitive atomic-resolution map of the molecule in the solid state, revealing precise bond lengths, bond angles, stereochemistry, and intermolecular interactions that govern crystal packing.[2] These application notes provide a comprehensive overview and detailed protocols for the synthesis, crystallization, and structural analysis of products derived from this compound using X-ray diffraction.
Overall Experimental Workflow
The process of elucidating the crystal structure of a novel this compound product is a systematic, multi-step procedure. It begins with the synthesis and purification of the target compound, followed by the critical step of growing high-quality single crystals. These crystals are then subjected to X-ray diffraction analysis, and the resulting data is processed to solve, refine, and validate the final three-dimensional structure.
Experimental Protocols
Protocol 1: Synthesis of Derivatives
A common method for derivatizing 4-amino-3,5-dimethyl-1,2,4-triazole is through condensation with aldehydes to form Schiff bases or stable hemiaminals.[1]
A. Synthesis of 4-amino-3,5-dimethyl-1,2,4-triazole (Parent Compound)
This procedure is adapted from established methods involving the reaction of a carboxylic acid with hydrazine.[3]
-
Combine glacial acetic acid (2.0 moles) and 85% hydrazine hydrate (2.0 moles) in a reaction vessel equipped with a distillation apparatus.
-
Add an acidic ion exchange resin (e.g., Amberlyst 15, ~10g) to the mixture.[3]
-
Heat the mixture, allowing water to be removed by distillation until the reaction temperature reaches 180°C.
-
Maintain the reaction at 180°C for approximately 6 hours.
-
Cool the mixture to about 80°C and dissolve the product in a suitable solvent like methanol.
-
Filter the hot solution to remove the resin catalyst.
-
Cool the filtrate to induce crystallization of the product.
-
Collect the solid by filtration, wash with cold solvent, and dry to yield 4-amino-3,5-dimethyl-1,2,4-triazole.
B. Synthesis of a Schiff Base Derivative
This protocol describes a typical condensation reaction.[4][5]
-
Dissolve 4-amino-3,5-dimethyl-1,2,4-triazole (1.0 mmol) in a suitable solvent such as ethanol or glacial acetic acid (20-30 mL) in a round-bottom flask.[1][4]
-
Add an equimolar amount (1.0 mmol) of the desired substituted benzaldehyde.
-
If using a neutral solvent like ethanol, a catalytic amount of glacial acetic acid can be added.
-
Heat the reaction mixture to reflux (e.g., ~118°C for glacial acetic acid) for 2-4 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the product can be precipitated by pouring the solution into ice water.[4]
-
Wash the crude product with a suitable solvent (e.g., ethanol, chloroform) and dry.[4]
-
The purified product can then be used for crystallization experiments.
Protocol 2: Single Crystal Growth
The success of X-ray crystallography is critically dependent on obtaining high-quality, single crystals. Several methods can be employed.[6]
A. Slow Evaporation
This is the simplest and most common method.[7][8]
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, DMF, or acetonitrile) to create a saturated or near-saturated solution.[9][10]
-
Filter the hot solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap or parafilm, and pierce a few small holes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Monitor periodically for the formation of well-defined single crystals.
B. Vapor Diffusion
This technique is excellent for small quantities of material and allows for finer control over the crystallization process.[7][11]
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open container (e.g., a small test tube or vial).
-
Place the small container inside a larger, sealed vessel (e.g., a beaker or jar).
-
Add a larger volume of a "poor" solvent (an anti-solvent in which the compound is poorly soluble, but which is miscible with the "good" solvent) to the bottom of the larger vessel.
-
Seal the larger vessel. The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting slow crystallization.
Protocol 3: X-ray Data Collection
This is a generalized protocol for data collection on a modern single-crystal X-ray diffractometer.[2][12]
-
Crystal Mounting: Carefully select a suitable single crystal (well-formed, clear, appropriate size) under a microscope. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Cryo-cooling: Place the mounted crystal into the cold stream (typically 100 K) of the diffractometer. This minimizes atomic thermal vibrations and potential radiation damage.[2]
-
Data Collection Strategy: Center the crystal in the X-ray beam (commonly Mo Kα, λ = 0.71073 Å).[12]
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.
-
Full Data Collection: Execute a full data collection run, rotating the crystal through a wide angular range to measure the intensities of a complete and redundant set of diffraction spots.[2]
-
Data Processing: Integrate the raw diffraction images to obtain a reflection file containing h, k, l indices and their corresponding intensities. Apply corrections for experimental factors (e.g., Lorentz-polarization, absorption).[2][12]
Protocol 4: Structure Solution and Refinement
This stage involves computational methods to derive the final atomic model from the processed diffraction data.[13]
-
Space Group Determination: Determine the crystal's space group from the systematic absences in the diffraction data.
-
Structure Solution: Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model. Software such as SHELXS or SIR97 is commonly used.[12][14]
-
Structure Refinement: Refine the initial model against the experimental data using a full-matrix least-squares method with software like SHELXL.[13][15] This iterative process optimizes atomic coordinates, occupancies, and displacement parameters (thermal ellipsoids).
-
Hydrogen Atom Placement: Add hydrogen atoms to the model at calculated positions, and refine them using a riding model.[5]
-
Validation: After the refinement converges (indicated by stable R-factors), validate the final structure for geometric reasonability and agreement with the data. The final model is typically presented as a Crystallographic Information File (CIF).
Data Presentation
Quantitative data from a crystal structure analysis should be presented in a clear, standardized format.
Table 1: Example Crystallographic Data and Refinement Details for 1,2,4-Triazole Derivatives.
| Parameter | Derivative A[16] | Derivative B[16] | Derivative C[5] |
| Empirical formula | C₁₅H₁₀N₄S₂ | C₂₀H₁₇BrN₄O | C₁₁H₁₃N₅ |
| Formula weight | 326.40 | 409.28 | 215.26 |
| Crystal system | Monoclinic | Triclinic | Monoclinic |
| Space group | P2₁ | P-1 | P2₁/c |
| a (Å) | 6.2351(1) | 5.9308(2) | 10.3665(16) |
| b (Å) | 26.0156(4) | 10.9695(3) | 11.1585(19) |
| c (Å) | 12.4864(2) | 14.7966(4) | 9.5248(12) |
| α (°) | 90 | 100.501(1) | 90 |
| β (°) | 93.243(2) | 98.618(1) | 90.257(1) |
| γ (°) | 90 | 103.818(1) | 90 |
| Volume (ų) | 2022.17(6) | 900.07(5) | 1101.8(3) |
| Z | 8 | 2 | 4 |
| Density (calculated, g/cm³) | 1.519 | 1.573 | 1.298 |
| F(000) | 1344 | 416 | 456 |
| Goodness-of-fit on F² | 1.05 | 1.04 | 1.00 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 | R₁ = 0.031, wR₂ = 0.081 | R₁ = 0.047, wR₂ = 0.119 |
| R indices (all data) | R₁ = 0.057, wR₂ = 0.123 | R₁ = 0.038, wR₂ = 0.086 | N/A |
Table 2: Example of Selected Geometric Parameters (Bond Lengths and Angles) for a Schiff Base Derivative. [5]
| Bond/Angle | Length (Å) / Angle (°) |
| N1=C2 | 1.303(3) |
| N2=C1 | 1.295(2) |
| N4–C3 | 1.277(2) |
| C3–C4 | 1.442(3) |
| C2–N1–N2 | 106.54(17) |
| C1–N2–N1 | 106.92(17) |
| C1–N3–C2 | 104.55(17) |
| N3–N4–C3 | 118.00(17) |
Structure Validation and Analysis
The final refined structure must be carefully validated to ensure its quality and accuracy. This involves checking for chemical sense, analyzing intermolecular interactions, and comparing it with data from other analytical techniques.
Conclusion
Single-crystal X-ray crystallography is an indispensable tool for the definitive structural characterization of novel this compound products.[2] By providing an exact three-dimensional model of the molecule, it offers unparalleled insight into stereochemistry, conformation, and the subtle intermolecular forces that dictate the material's properties. The protocols and data presented herein provide a robust framework for researchers to successfully apply this powerful technique, accelerating the discovery and development of new chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 4. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[4-(Dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. mdpi.com [mdpi.com]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. mdpi.com [mdpi.com]
- 13. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hkl-xray.com [hkl-xray.com]
- 15. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 4-amino-3,5-dimethyl-1,2,4-triazole in the Formation of Trinuclear Coordination Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, structure, and magnetic properties of trinuclear coordination compounds formed with the bridging ligand 4-amino-3,5-dimethyl-1,2,4-triazole (admtrz). The information is intended to guide researchers in the synthesis and characterization of these and similar polynuclear complexes and to provide foundational data for further studies into their potential applications.
Introduction
4-amino-3,5-dimethyl-1,2,4-triazole is a versatile bridging ligand capable of forming a variety of coordination complexes with transition metals. A notable characteristic of this ligand is its ability to bridge metal centers through its N1 and N2 atoms of the triazole ring, facilitating the formation of linear trinuclear metal cores. This structural motif is of significant interest for studying magnetic exchange interactions between metal ions. Research has demonstrated the formation of such trinuclear compounds with manganese(II), cobalt(II), and copper(II).[1] These complexes exhibit interesting magnetic properties arising from the electronic communication between the metal centers mediated by the triazole bridge.
Coordination Chemistry and Structural Features
The primary role of 4-amino-3,5-dimethyl-1,2,4-triazole in forming these trinuclear compounds is as a bidentate bridging ligand, connecting adjacent metal ions through its N1 and N2 nitrogen atoms. This bridging mode typically leads to the formation of a linear M-N-N-M linkage. In the case of the trinuclear cobalt(II) and copper(II) complexes detailed below, the central metal ion is coordinated by six nitrogen atoms from six different admtrz ligands. The terminal metal ions are then coordinated by three nitrogen atoms from three admtrz ligands and three other ligands, often solvent molecules or anions, completing their octahedral coordination sphere.
Visualization of the Trinuclear Core Formation
The following diagram illustrates the fundamental bridging role of 4-amino-3,5-dimethyl-1,2,4-triazole in assembling a linear trinuclear metal core.
Caption: Bridging mode of 4-amino-3,5-dimethyl-1,2,4-triazole.
Experimental Protocols
The following protocols are based on published synthetic methods for trinuclear cobalt(II) and copper(II) complexes with 4-amino-3,5-dimethyl-1,2,4-triazole.
Synthesis of Co₃(admtrz)₆(H₂O)₆Cl₄
This protocol describes the synthesis of a trinuclear cobalt(II) complex.[2]
Materials:
-
4-amino-3,5-dimethyl-1,2,4-triazole (admtrz)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Naphthalene-1,5-disulfonic acid
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 0.6 mmol of 4-amino-3,5-dimethyl-1,2,4-triazole in 20 ml of ethanol.
-
In a separate beaker, dissolve 0.3 mmol of CoCl₂·6H₂O in 10 ml of deionized water.
-
Add the cobalt(II) chloride solution to the triazole solution with continuous stirring.
-
To this reaction mixture, add a solution of 0.1 mmol of naphthalene-1,5-disulfonic acid in 5 ml of ethanol.
-
Filter the resulting solution and leave it undisturbed at room temperature.
-
Pink block-shaped crystals of the title compound will form by slow evaporation of the solvent over a period of two weeks.
-
Isolate the crystals by filtration, wash with a small amount of cold ethanol, and air dry.
Synthesis of [Cu₃(N₃)₆(admtrz)₄]
This protocol describes the synthesis of a trinuclear copper(II) azide complex.
Materials:
-
4-amino-3,5-dimethyl-1,2,4-triazole (admtrz)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium azide (NaN₃)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve copper(II) nitrate trihydrate and 4-amino-3,5-dimethyl-1,2,4-triazole in methanol.
-
To this solution, add an aqueous solution of sodium azide with stirring.
-
Allow the resulting solution to stand at room temperature.
-
Crystals of the trinuclear copper(II) complex will form over time.
-
Isolate the crystals by filtration, wash with a small amount of cold methanol, and air dry.
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and appropriate safety measures.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of these trinuclear coordination compounds.
Caption: General experimental workflow.
Data Presentation
The following tables summarize key structural and magnetic data for the trinuclear cobalt(II) and a related trinuclear manganese(II) complex with a different 4-substituted triazole, which serves as a good model for the expected properties.
Table 1: Selected Bond Lengths (Å) and Angles (°) for [Co₃(admtrz)₆(H₂O)₆]⁴⁺ Cation [2]
| Bond/Angle | Central Co(II) | Terminal Co(II) |
| Co-N (triazole) | 2.130(4) - 2.142(4) | 2.130(4) - 2.142(4) |
| Co-O (water) | N/A | - |
| N-Co-N | - | - |
Note: Detailed bond angles for the specific cobalt complex were not provided in the cited abstract. The Co-N distances are typical for octahedral Co(II).
Table 2: Magnetic Properties of Trinuclear Complexes with 4-Substituted-1,2,4-Triazoles [3]
| Complex | Metal Ion | J (K) | g-factor | Magnetic Interaction |
| [Mn₃(μ-L)₆(H₂O)₆]⁶⁻ (L = 4-(1,2,4-triazol-4-yl)ethanedisulfonate) | Mn(II) | -0.4 | - | Antiferromagnetic |
| [Co₃(μ-L)₆(H₂O)₆]⁶⁻ (L = 4-(1,2,4-triazol-4-yl)ethanedisulfonate) | Co(II) | - | - | Antiferromagnetic |
| [Cu₃(μ-L)₆(H₂O)₆]⁶⁻ (L = 4-(1,2,4-triazol-4-yl)ethanedisulfonate) | Cu(II) | -45 | 2.3 | Antiferromagnetic |
Note: The data for the Mn(II), Co(II), and Cu(II) complexes are for a structurally analogous trinuclear system with a different 4-substituted triazole ligand. The J value represents the magnetic exchange parameter between adjacent metal centers.
Biological Applications and Signaling Pathways
Currently, there is a lack of published research on the specific biological activities, such as antimicrobial, cytotoxic, or enzyme inhibitory effects, of trinuclear coordination compounds formed with 4-amino-3,5-dimethyl-1,2,4-triazole. Consequently, no signaling pathways involving these specific complexes have been described in the literature.
However, various other copper and cobalt complexes, including those with different triazole-based ligands, have been reported to exhibit a range of biological activities.[4][5][6][7] This suggests that the trinuclear complexes of 4-amino-3,5-dimethyl-1,2,4-triazole could be interesting candidates for future biological screening studies.
Logical Relationship for Future Drug Development Studies
The following diagram illustrates a potential logical workflow for investigating the drug development potential of these trinuclear complexes.
Caption: Potential drug development workflow.
Conclusion
4-amino-3,5-dimethyl-1,2,4-triazole serves as an effective bridging ligand for the construction of linear trinuclear coordination compounds with first-row transition metals. The resulting complexes display interesting magnetic properties due to superexchange interactions mediated by the triazole bridge. While detailed synthetic protocols and structural data are available for some of these complexes, the exploration of their biological activities and potential applications in drug development remains a promising and open area for future research. The protocols and data presented herein provide a solid foundation for researchers to further investigate this fascinating class of coordination compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols: Molecular Docking of 4-amino-3,5-dimethyl-1,2,4-triazole Derivatives for Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in silico investigation of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives as potential enzyme inhibitors through molecular docking studies.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 4-amino-3,5-dimethyl-1,2,4-triazole core, in particular, has been the subject of synthetic and computational studies to explore its potential as a precursor for novel biologically active compounds.[3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor).[4] This method is instrumental in drug discovery for identifying potential lead compounds and elucidating their mechanism of action at a molecular level.[4][5] This document outlines the protocols for conducting molecular docking studies on 4-amino-3,5-dimethyl-1,2,4-triazole derivatives against various clinically relevant enzymes.
Data Presentation: Summary of In Silico Enzyme Inhibition Data
The following tables summarize the reported in silico data for 1,2,4-triazole derivatives against various enzymes. It is important to note that the specific derivatives of 4-amino-3,5-dimethyl-1,2,4-triazole are part of a broader class of 1,2,4-triazole compounds investigated.
Table 1: Molecular Docking Scores of 1,2,4-Triazole Derivatives Against Various Enzymes
| Derivative Class | Target Enzyme | Docking Score (kcal/mol) | Reference |
| 1,2,4-Triazole Derivatives | Lanosterol 14α-demethylase | High Probability of Influence | [3] |
| 1,2,4-Triazole Derivatives | Cyclooxygenase-2 (COX-2) | Good Binding Affinity | [3][6] |
| 1,2,4-Triazole Derivatives | Anaplastic Lymphoma Kinase | High Probability of Influence | [3] |
| 1,2,4-Triazole-5-thione Derivatives | Cytochrome P450 CYP121 | Favorable Binding Interactions | [7] |
| 1,2,4-Triazole-3-thiol Derivatives | DNA Gyrase | Good Binding Affinity | [6] |
| 1,2,4-Triazole-3-thiol Derivatives | Cathepsin B | Good Binding Affinity | [6] |
| Triazole-based Ligands | KDM5A | -11.042 | [8] |
Table 2: IC50 Values of 1,2,4-Triazole Derivatives for Enzyme Inhibition
| Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| 1,2,4-Triazolo[1,5-a][3][4][9]triazine Derivatives | Thymidine Phosphorylase | 2.95 - 10.84 | [2] |
| 1,2,4-Triazolone Derivatives | c-Met Kinase | 0.00157 - 0.03152 | [2] |
| Azinane-Triazole Derivatives | Acetylcholinesterase (AChE) | 0.017 - 0.73 | [10][11] |
| Azinane-Triazole Derivatives | Butyrylcholinesterase (BChE) | 0.038 | [10][11] |
| Azinane-Triazole Derivatives | α-glucosidase | 36.74 | [10][11] |
| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol Derivatives | Acetylcholinesterase (AChE) | 0.00163 - 0.01768 | [12] |
| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol Derivatives | Butyrylcholinesterase (BChE) | 0.00871 - 0.08402 | [12] |
| 1,2,4-Triazole-cored Acetamides | c-kit tyrosine kinase | - | [13] |
| 1,2,4-Triazole-cored Acetamides | Protein kinase B | - | [13] |
Experimental Protocols
This section provides a detailed methodology for performing molecular docking studies of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives.
Protocol 1: Molecular Docking using AutoDock Vina
This protocol outlines the general steps for performing molecular docking using the widely used software AutoDock Vina.[4][5]
1. Preparation of the Receptor Protein:
-
Obtain the 3D structure of the target enzyme from a protein database such as the RCSB Protein Data Bank (PDB).[4]
-
Prepare the protein by removing water molecules, heteroatoms (except for essential cofactors), and adding polar hydrogen atoms using software like AutoDock Tools (ADT).[4][5]
-
Define the binding site by identifying the coordinates of the active site cavity. This can be done based on the location of a co-crystallized ligand or through literature review.[4]
-
Save the prepared receptor in the PDBQT file format.[14]
2. Preparation of the Ligand (4-amino-3,5-dimethyl-1,2,4-triazole derivative):
-
Draw the 2D structure of the derivative using chemical drawing software and convert it to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field.
-
Save the prepared ligand in the PDBQT file format using ADT. This step involves defining rotatable bonds and adding Gasteiger charges.[5]
3. Docking Simulation:
-
Define the grid box, which is a 3D grid that encompasses the active site of the receptor. The size and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.[4]
-
Run the docking simulation using the AutoDock Vina command-line interface. The command typically includes the names of the receptor and ligand PDBQT files, the grid box parameters, and the output file name.[4]
-
Vina will generate multiple binding poses (conformations) of the ligand within the receptor's active site, ranked by their predicted binding affinities (in kcal/mol).[4][5]
4. Analysis of Results:
-
Visualize the docked poses using molecular visualization software such as PyMOL or Chimera.[4]
-
Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
The binding affinity value indicates the strength of the interaction, with lower (more negative) values suggesting stronger binding.[4]
Mandatory Visualizations
Signaling and Workflow Diagrams
The following diagrams illustrate the general workflow of a molecular docking study and a simplified representation of enzyme inhibition.
Caption: Workflow of a typical molecular docking experiment.
Caption: Simplified diagram of competitive enzyme inhibition.
References
- 1. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies [mdpi.com]
- 8. cal-tek.eu [cal-tek.eu]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5-Dimethyl-1,2,4-Triazole Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigation of 3,5-dimethyl-1,2,4-triazole derivatives as corrosion inhibitors. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the experimental workflow and proposed inhibition mechanism.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. Organic heterocyclic compounds, particularly triazole derivatives, have emerged as effective corrosion inhibitors. This is largely due to the presence of heteroatoms (nitrogen) and π-electrons in their molecular structure, which facilitate their adsorption onto metal surfaces, forming a protective barrier against corrosive agents. Derivatives of 3,5-dimethyl-1,2,4-triazole, in particular, have shown considerable promise in mitigating corrosion of metals such as mild steel and copper in acidic and neutral environments.[1][2][3] These compounds are believed to function through a mechanism involving the formation of a protective film on the metal surface, which can involve both physical and chemical adsorption.[4][5]
Data Presentation
The following tables summarize the quantitative data on the inhibition efficiency of various 3,5-dimethyl-1,2,4-triazole and related triazole derivatives under different experimental conditions.
Table 1: Inhibition Efficiency of Triazole Derivatives Determined by Electrochemical Impedance Spectroscopy (EIS)
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Copper | 3.5% NaCl | Optimum | >90 | |
| 4-amino-5-nitrophenyl-4H-1,2,4-triazole-3-thiol | Copper | 3.5% NaCl | Optimum | >90 | |
| 1,2,4-triazole (TAZ) | Aluminum Brass | 3.5 wt.% NaCl | Not Specified | 84.4 | [6][7] |
| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass | 3.5 wt.% NaCl | Not Specified | 86.4 | [6][7] |
| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass | 3.5 wt.% NaCl | Not Specified | 87.1 | [6][7] |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | Not Specified | High | [1] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | Not Specified | High | [1][2] |
Table 2: Inhibition Efficiency of Triazole Derivatives Determined by Potentiodynamic Polarization (PDP)
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 3-amino-1,2,4-triazole (ATA) | Copper | 2M HNO₃ | 10⁻² M | 82.2 | [3] |
| 3-substituted 1,2,4-triazole (3ST) | Steel | 2M H₂SO₄ | 4.2x10⁻⁷ M | 97.8 | [3] |
| 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT) | Carbon Steel | 1 M HCl | Optimum | ~95 | [8] |
Table 3: Inhibition Efficiency of Triazole Derivatives Determined by Weight Loss Method
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | Not Specified | High | [1][2] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | Not Specified | High | [1][2] |
| 1,2,3-triazole derivative 1 | Carbon Steel | Acid Media | Not Specified | >90 | [9] |
| 1,2,3-triazole derivative 2 | Carbon Steel | Acid Media | Not Specified | >90 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the investigation of 3,5-dimethyl-1,2,4-triazole derivatives as corrosion inhibitors are provided below.
Synthesis of 3,5-Dimethyl-1,2,4-Triazole Derivatives
A general procedure for the synthesis of Schiff base derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is as follows:
-
Reactants: A mixture of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (1 mmol) and an appropriate aldehyde or ketone (1 mmol) in a suitable solvent such as methanol (20 ml).
-
Catalyst: A few drops of a strong acid, such as concentrated H₂SO₄, are added to the mixture.
-
Reaction Condition: The mixture is refluxed for a specific period, which can range from minutes to hours.[2]
-
Product Isolation: The resulting precipitate is filtered while hot, washed with a hot solvent (e.g., methanol) to remove unreacted starting materials, and then dried in an oven at a suitable temperature (e.g., 80 °C).[2]
-
Characterization: The structure of the synthesized derivatives is confirmed using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.
Weight Loss Measurements
This gravimetric method provides a straightforward determination of the corrosion rate.
-
Specimen Preparation: Metal coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and a degreasing solvent (e.g., acetone), and then dried.[10] The initial weight of each coupon is accurately recorded.[10]
-
Immersion Test: The prepared coupons are suspended in the corrosive solution, with and without the addition of various concentrations of the triazole derivative inhibitor, for a predetermined period.[10][11][12]
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, and the corrosion products are carefully removed. The coupons are then washed, dried, and reweighed.[13] The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the kinetics of the corrosion process.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[6][14][15]
-
Procedure: The working electrode is immersed in the corrosive solution (with and without the inhibitor) until a stable open circuit potential (OCP) is reached.[14] A small amplitude AC voltage (e.g., 10 mV) is then applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[6]
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).[14][16] The inhibition efficiency is calculated from the Rct values.
Potentiodynamic Polarization (PDP)
This technique provides information on both the anodic and cathodic reactions of the corrosion process and helps to classify the inhibitor type.
-
Experimental Setup: The same three-electrode cell as in the EIS measurements is used.[9][15]
-
Procedure: After stabilizing the OCP, the potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 1 mV/s).[15][17]
-
Data Analysis: The resulting polarization curve (log of current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the icorr values.[18]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition by 3,5-dimethyl-1,2,4-triazole derivatives.
References
- 1. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idk.org.rs [idk.org.rs]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study | ChemSearch Journal [ajol.info]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution | Materials Science [matsc.ktu.lt]
- 8. sdit.ac.in [sdit.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. iicbe.org [iicbe.org]
- 11. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ijcsi.pro [ijcsi.pro]
- 15. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. farsi.msrpco.com [farsi.msrpco.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Transition Metal Complexes with 4-Amino-1,2,4-triazole Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of transition metal complexes featuring 4-amino-1,2,4-triazole and its derivatives as ligands. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents.
Overview and Synthetic Strategy
Transition metal complexes of 4-amino-1,2,4-triazole are typically synthesized through the direct reaction of a suitable metal salt with the triazole-based ligand in an appropriate solvent. The 4-amino-1,2,4-triazole ligand can act as a monodentate or bidentate bridging ligand, coordinating with metal ions through the nitrogen atoms of the triazole ring and, when present, the exocyclic amino group or a thiol group. The resulting complexes often exhibit interesting coordination geometries and biological activities.
A general workflow for the synthesis and characterization of these complexes is outlined below.
Caption: General experimental workflow for synthesis, characterization, and evaluation.
Experimental Protocols
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Ligand
This protocol is adapted from the synthesis of a substituted 4-amino-1,2,4-triazole ligand, which serves as a precursor for complexation.
Materials:
-
Benzo hydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Hydrazine hydrate (99%)
-
Hydrochloric acid (35%)
-
Anhydrous ether
-
Distilled water
Procedure:
-
Synthesis of Potassium Dithiocarbazinate: Benzo hydrazide (13.6 g, 100 mmol) is added to a chilled solution of potassium hydroxide (8.4 g, 150 mmol) in 100% ethanol (250 ml) with stirring. Carbon disulfide (7.6 g, 100 mmol) is then added portion-wise while keeping the temperature below 10°C. The mixture is stirred for an additional 10-12 hours. The precipitated potassium dithiocarbazinate is collected by filtration, washed with anhydrous ether, and dried.[1]
-
Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A suspension of potassium dithiocarbazinate (5 g, 20 mmol), hydrazine hydrate (99%) (2 ml, 40 mmol), and distilled water (20 ml) is refluxed for 3 hours.[1] During this time, the reaction mixture turns green, and hydrogen sulfide gas is evolved, resulting in a homogeneous solution. The solution is then diluted with 100 ml of cold water and acidified with a few drops of 35% HCl to precipitate a white solid. The product is filtered, washed with cold water, and recrystallized from ethanol.[1]
General Protocol for the Synthesis of Transition Metal Complexes
This general protocol can be adapted for various transition metals and 4-amino-1,2,4-triazole-based ligands.
Materials:
-
4-amino-1,2,4-triazole derivative (Ligand)
-
Transition metal salt (e.g., NiCl₂, CoCl₂, CdCl₂, CrCl₃, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
An ethanolic solution of the appropriate metal salt is prepared.
-
An ethanolic solution of the 4-amino-1,2,4-triazole ligand is prepared separately.
-
The metal salt solution is added to the ligand solution in a 1:2 (metal:ligand) molar ratio.[1] For some syntheses, a 1:1 or other stoichiometric ratio may be employed.
-
The resulting mixture is refluxed for approximately two hours.[1]
-
Upon cooling to room temperature, crystalline colored precipitates form.[1]
-
The solid product is collected by filtration, washed with hot ethanol or methanol, and subsequently dried.[1] Recrystallization from a suitable solvent like ethanol can be performed for further purification.[1]
Data Presentation
Physical and Analytical Data
The following table summarizes typical physical and analytical data for synthesized ligands and their transition metal complexes.
| Compound/Complex | Formula | M.W. ( g/mol ) | Color | M.P. (°C) | Yield (%) |
| Ligand (L¹) | C₈H₈N₄S | 192.24 | White | 180-182 | 85 |
| [Ni(L¹)₂] | C₁₆H₁₄N₈S₂Ni | 441.15 | Green | 210-212 | 75 |
| [Co(L¹)₂] | C₁₆H₁₄N₈S₂Co | 441.37 | Blue | 225-227 | 72 |
| [Cd(L¹)₂] | C₁₆H₁₄N₈S₂Cd | 494.84 | White | >300 | 80 |
| [Cr(L¹)₂]Cl | C₁₆H₁₄N₈S₂ClCr | 473.91 | Gray | >300 | 68 |
| [Zn(L¹)₂] | C₁₆H₁₄N₈S₂Zn | 447.82 | White | 240-242 | 78 |
L¹ = 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Data adapted from[1]
Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of the synthesized complexes, confirming the coordination of the ligand to the metal center.
Table 2: Key FTIR and ¹H NMR Spectral Data
| Compound | Key FTIR Bands (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| Ligand (L¹) | 3250, 3213 (NH₂), 2736 (S-H), 1645 (C=N)[1] | 5.83 (s, 2H, NH₂), 13.97 (s, 1H, SH), 7.51-8.05 (m, 5H, Ar-H)[1] |
| [Ni(L¹)₂] | Shift in NH₂ and disappearance of S-H bands | Shift in NH₂ protons, disappearance of SH proton signal |
| [Co(L¹)₂] | Shift in NH₂ and disappearance of S-H bands | Shift in NH₂ protons, disappearance of SH proton signal |
| [Cd(L¹)₂] | Shift in NH₂ and disappearance of S-H bands | Shift in NH₂ protons, disappearance of SH proton signal |
| [Cr(L¹)₂]Cl | Shift in NH₂ and disappearance of S-H bands | Shift in NH₂ protons, disappearance of SH proton signal |
| [Zn(L¹)₂] | Shift in NH₂ and disappearance of S-H bands | Shift in NH₂ protons, disappearance of SH proton signal |
L¹ = 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Data interpretation based on[1]
Applications in Drug Development
Transition metal complexes of 4-amino-1,2,4-triazole derivatives have shown promising biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Several synthesized complexes have been evaluated for their in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify this activity.
Table 3: In Vitro Anticancer Activity (IC₅₀, µM)
| Compound | MCF-7 (Breast Cancer) | MCF-10a (Normal Breast) |
| [Ni(L¹)₂] | 85.32 ± 5.12 | >100 |
| [Co(L¹)₂] | 68.78 ± 3.56 | >100 |
| [Cd(L¹)₂] | 28.45 ± 2.34 | 85.12 ± 6.45 |
| [Cr(L¹)₂]Cl | 92.14 ± 6.78 | >100 |
| [Zn(L¹)₂] | 52.57 ± 4.72 | 95.43 ± 7.89 |
| Cisplatin | 20.68 ± 0.78 | 15.23 ± 1.34 |
L¹ = 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Data from[1]
The data indicates that the Cadmium(II) and Zinc(II) complexes exhibit notable cytotoxicity against the MCF-7 cancer cell line, with some selectivity compared to the non-cancerous MCF-10a cell line.[1]
Potential Mechanisms of Action in Cancer
While the precise signaling pathways for these specific complexes are still under investigation, 1,2,4-triazole-based compounds are known to exert their anticancer effects through various mechanisms.
Caption: Potential anticancer mechanisms of 1,2,4-triazole-based compounds.
These mechanisms include the inhibition of crucial enzymes like kinases and topoisomerases, direct interaction with DNA, and the modulation of cellular pathways such as apoptosis and autophagy.[2]
Antimicrobial Activity
The antimicrobial potential of these complexes is also a significant area of research. The minimum inhibitory concentration (MIC) is determined to assess their efficacy against various bacterial and fungal strains. Chelation of the ligand to a metal ion can enhance the lipophilic character of the complex, facilitating its transport across microbial cell membranes and thereby increasing its antimicrobial activity.[3]
Disclaimer: The protocols and data presented are for informational and research purposes only. Appropriate safety precautions should be taken when handling all chemicals. Researchers should adapt these protocols as necessary for their specific experimental conditions.
References
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Effect of solvent polarity on condensation reactions of 4-amino-3,5-dimethyl-1,2,4-triazole.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with condensation reactions of 4-amino-3,5-dimethyl-1,2,4-triazole, with a specific focus on the influence of solvent polarity.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the condensation reaction between 4-amino-3,5-dimethyl-1,2,4-triazole and an aldehyde?
A1: The reaction between 4-amino-3,5-dimethyl-1,2,4-triazole and an aldehyde typically proceeds in two steps. The initial product is a hemiaminal, which is formed by the nucleophilic addition of the primary amino group to the carbonyl carbon of the aldehyde.[1] This hemiaminal can then undergo dehydration to form a more stable Schiff base (an imine).[1] The reaction equilibrium between the hemiaminal and the Schiff base is significantly influenced by the reaction conditions, particularly the solvent polarity.[1]
Q2: How does solvent polarity affect the outcome of the condensation reaction?
A2: Solvent polarity plays a crucial role in determining the predominant product. Apolar aprotic solvents tend to favor the formation and stabilization of the hemiaminal intermediate.[1] In contrast, polar solvents facilitate the elimination of a water molecule from the hemiaminal, thereby shifting the equilibrium towards the formation of the Schiff base.[1]
Q3: My reaction is not proceeding to the desired Schiff base. What could be the issue?
A3: If your goal is to synthesize the Schiff base and the reaction is stalling at the hemiaminal stage, the primary factor to consider is the solvent. You are likely using a solvent that is not polar enough to promote the dehydration step. Switching to a more polar solvent should favor the formation of the Schiff base.[1] Additionally, the presence of electron-withdrawing groups on the aldehyde can also influence the stability of the hemiaminal.[1]
Q4: I am trying to isolate the hemiaminal intermediate, but it is converting to the Schiff base. How can I prevent this?
A4: To favor the isolation of the hemiaminal, you should use an apolar aprotic solvent.[1] The choice of aldehyde is also important; aromatic aldehydes with electron-withdrawing groups are more likely to form stable hemiaminals.[1] It is also advisable to conduct the reaction under neutral conditions, as the presence of acid can catalyze the dehydration to the Schiff base.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of Schiff base | The solvent is not polar enough to facilitate dehydration of the hemiaminal intermediate. | Switch to a more polar solvent such as acetonitrile or dimethyl sulfoxide (DMSO).[1] |
| Reaction stops at the hemiaminal stage | Use of an apolar aprotic solvent is stabilizing the hemiaminal. | To proceed to the Schiff base, either change to a more polar solvent or consider adding a catalytic amount of a dehydrating agent or acid, though this may introduce side reactions. |
| Formation of a mixture of hemiaminal and Schiff base | The solvent polarity is intermediate, leading to an equilibrium mixture of both products. | To favor one product, select a solvent from the extremes of the polarity scale (e.g., a very apolar or a very polar solvent) based on your desired outcome. Refer to the data in Table 1 for guidance. |
| Difficulty in isolating a stable hemiaminal | The hemiaminal is inherently unstable under the reaction or workup conditions. Polar solvents and acidic conditions promote its conversion to the Schiff base. | Use a non-polar, aprotic solvent and ensure strictly neutral conditions throughout the reaction and isolation process. Aldehydes with strong electron-withdrawing groups are more likely to yield stable hemiaminals.[1] |
Quantitative Data
The following table summarizes the effect of solvent polarity on the formation of the hemiaminal and Schiff base from the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole and 2-nitrobenzaldehyde.
Table 1: Solvent Effect on Hemiaminal (HA) and Schiff Base (SB) Formation [1]
| Solvent | Dielectric Constant (ε) | Hemiaminal (HA) Yield (%) | Schiff Base (SB) Yield (%) |
| n-Hexane | 1.88 | 85 | 15 |
| Cyclohexane | 2.02 | 82 | 18 |
| Carbon Tetrachloride | 2.24 | 78 | 22 |
| 1,4-Dioxane | 2.21 | 75 | 25 |
| Diethyl Ether | 4.34 | 65 | 35 |
| Chloroform | 4.81 | 58 | 42 |
| Ethyl Acetate | 6.02 | 52 | 48 |
| Tetrahydrofuran | 7.58 | 45 | 55 |
| Dichloromethane | 8.93 | 38 | 62 |
| Acetone | 20.7 | 25 | 75 |
| Acetonitrile | 37.5 | 15 | 85 |
| Dimethyl Sulfoxide | 46.7 | 5 | 95 |
Experimental Protocols
General Procedure for the Condensation Reaction:
This protocol is based on the synthesis of hemiaminals and Schiff bases from 4-amino-3,5-dimethyl-1,2,4-triazole and substituted benzaldehydes.[1]
Materials:
-
4-amino-3,5-dimethyl-1,2,4-triazole
-
Substituted benzaldehyde (e.g., 2-nitrobenzaldehyde)
-
Anhydrous solvent of choice (see Table 1)
Procedure:
-
In a clean, dry reaction vessel, dissolve 4-amino-3,5-dimethyl-1,2,4-triazole (1 equivalent) in the chosen anhydrous solvent.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion of the reaction, the product can be isolated by appropriate workup procedures, which may include solvent evaporation, precipitation, and filtration. The choice of workup will depend on the properties of the product and the solvent used.
Note: For the synthesis of stable hemiaminals, it is critical to use anhydrous, apolar aprotic solvents and maintain neutral conditions. For the synthesis of Schiff bases, polar solvents are recommended.[1]
Visualizations
Caption: Workflow of the condensation reaction.
References
Influence of temperature on hemiaminal formation with 3,5-Dimethyl-4H-1,2,4-triazol-4-amine.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of hemiaminals from 3,5-Dimethyl-4H-1,2,4-triazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for forming a hemiaminal with this compound?
The formation of a hemiaminal involves the nucleophilic addition of the primary amino group of this compound to the carbonyl carbon of an aldehyde or ketone.[1] This reaction is typically reversible and results in a tetrahedral intermediate product known as a hemiaminal.[2] The stability of these hemiaminals can be influenced by the electronic properties of the substituents on the aldehyde or ketone.[3][4] Specifically, stable hemiaminals are often formed from aromatic aldehydes that contain electron-withdrawing groups.[5][6]
Q2: How does temperature influence the formation of the hemiaminal?
Temperature plays a crucial role in the reaction, influencing both the reaction rate and the equilibrium between the hemiaminal and the corresponding Schiff base. Studies have shown that these reactions are often conducted at temperatures ranging from room temperature up to 50°C.[2][3][6] While higher temperatures can increase the initial rate of hemiaminal formation, they can also promote the subsequent dehydration reaction that leads to the formation of a Schiff base as a byproduct. Therefore, careful temperature control is essential to optimize the yield of the desired hemiaminal.
Q3: What is the role of the solvent in this reaction?
The choice of solvent significantly impacts the yield and stability of the hemiaminal. Acetonitrile is a commonly used solvent for the synthesis of stable hemiaminals from 4-amino-1,2,4-triazoles under neutral conditions.[2][3] The polarity of the solvent can affect the reaction equilibrium. For instance, in the reaction of 2-nitrobenzaldehyde with 4-amino-3,5-dimethyl-1,2,4-triazole, the hemiaminal yield was found to be sensitive to the solvent used.[7]
Q4: Can a Schiff base be formed as a byproduct? How can its formation be minimized?
Yes, the formation of a Schiff base is a common competing reaction. The hemiaminal intermediate can undergo dehydration to form a stable imine, also known as a Schiff base.[2] To minimize Schiff base formation, it is recommended to carry out the reaction under neutral conditions and at a controlled temperature (e.g., room temperature to 50°C).[3][5] The addition of an acid catalyst and higher temperatures, such as refluxing in ethanol, will favor the dehydration step and lead to the Schiff base as the major product.[3][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no hemiaminal yield | - Inappropriate solvent.- Reaction temperature is too high or too low.- Reactant concentration is not optimal.- The aldehyde substrate lacks suitable electron-withdrawing groups for stabilization. | - Use an aprotic solvent like acetonitrile.[2][3]- Optimize the temperature, starting at room temperature and gradually increasing to 50°C if necessary.[2][3]- Vary the molar ratio of the aldehyde to the amine; a higher aldehyde concentration may favor product formation.[7]- Consider using aldehydes with strong electron-withdrawing groups (e.g., nitro or cyano groups) to enhance hemiaminal stability.[3][5] |
| Significant Schiff base formation | - The reaction temperature is too high.- Presence of an acid catalyst.- Extended reaction time. | - Maintain the reaction temperature at or below 50°C.[2]- Ensure the reaction is performed under neutral conditions.[3][5]- Monitor the reaction progress using techniques like 1H-NMR to determine the optimal reaction time before significant dehydration occurs. |
| Hemiaminal decomposes upon isolation | - The hemiaminal is inherently unstable.- Decomposition during solvent removal at elevated temperatures. | - Ensure the aldehyde used has sufficient electron-withdrawing character to form a stable hemiaminal.[3][5]- Remove the solvent under reduced pressure at room temperature. |
| Difficulty in characterizing the product | - The product is a mixture of hemiaminal and Schiff base.- The hemiaminal is in equilibrium with the starting materials. | - Use 1H-NMR to identify the characteristic signals for the hemiaminal (e.g., δ(CH3) around 2.34 ppm and a methine proton signal). The corresponding amine and Schiff base signals will appear at different chemical shifts (e.g., δ(CH3) at ~2.25 ppm for the amine and ~2.59 ppm for the Schiff base).[2]- Utilize 13C-NMR to identify the characteristic hemiaminal carbon signal (C-OH) in the range of 79-84 ppm.[2] |
Experimental Protocols
General Procedure for Hemiaminal Synthesis
A general protocol for the synthesis of hemiaminals from this compound and a substituted benzaldehyde is as follows:
-
Dissolve equimolar amounts of this compound and the corresponding aldehyde in acetonitrile.[3]
-
Stir the reaction mixture at a controlled temperature, typically between room temperature and 50°C.[2][3]
-
Monitor the reaction progress by 1H-NMR spectroscopy.[7]
-
Upon completion, the product may crystallize directly from the solution upon slow evaporation of the solvent.[3]
-
Collect the crystals by filtration, wash with a small amount of cold acetonitrile and then diethyl ether, and air-dry.[3]
Characterization Data
The following table summarizes typical NMR spectroscopic data for the starting amine, the hemiaminal product, and the Schiff base byproduct.[2]
| Compound | 1H-NMR (δ ppm) - CH3 of triazole | 13C-NMR (δ ppm) - Hemiaminal C*H(OH) |
| This compound | 2.25 | - |
| Hemiaminal | 2.34 | 79.1 - 83.9 |
| Schiff Base | 2.59 | - |
Visualizations
Caption: Experimental workflow for hemiaminal formation.
Caption: Troubleshooting logic for hemiaminal synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Stable Hemiaminals with a Cyano Group and a Triazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Schiff Base Formation from 4-Amino-3,5-dimethyl-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Schiff bases from 4-amino-3,5-dimethyl-1,2,4-triazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Schiff bases from 4-amino-3,5-dimethyl-1,2,4-triazole, helping you diagnose and resolve problems to improve reaction yield and purity.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no Schiff base product at all. What are the potential causes and how can I fix this?
-
Answer: Low yield is a common issue, often related to the reaction equilibrium, the nucleophilicity of the amine, or suboptimal reaction conditions. Here are several factors to consider and troubleshoot:
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Catalyst: The reaction is often catalyzed by acid. The addition of a few drops of a strong acid like sulfuric acid can significantly increase the yield by protonating the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine.[1]
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Solvent: The choice of solvent can influence the reaction equilibrium. Polar solvents can help to stabilize the transition state and shift the equilibrium towards the formation of the Schiff base.[2] In contrast, apolar aprotic solvents may favor the formation of a stable hemiaminal intermediate, thus preventing the final dehydration step to the imine.[2] Experimenting with different solvents like ethanol, methanol, or acetonitrile can be beneficial.
-
Water Removal: Schiff base formation is a reversible condensation reaction that produces water. Removing water as it is formed can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous sodium sulfate, or conducting the reaction in a solvent that forms an azeotrope with water.
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Reaction Time and Temperature: The reaction may require sufficient time and temperature to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended. If the reaction is sluggish, increasing the temperature or extending the reaction time may improve the yield. Some protocols suggest refluxing for several hours.[3]
-
Alternative Synthesis Methods: Consider alternative energy sources to promote the reaction. Sonochemical methods, using ultrasound, have been shown to produce excellent yields of Schiff bases from aminotriazoles in a very short time (3-5 minutes).[3][4] Microwave-assisted synthesis is another green and efficient technique that can improve reaction times and yields.[5]
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Issue 2: Formation of Side Products or Impurities
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Question: I am observing significant side products in my reaction mixture. What are these impurities and how can I minimize them?
-
Answer: The primary side product in Schiff base formation is often the unreacted starting materials or the stable hemiaminal intermediate.[2] Here's how to address this:
-
Hemiaminal Intermediate: The formation of a stable hemiaminal can be a significant issue, particularly in apolar aprotic solvents.[2] As mentioned above, using a polar solvent and an acid catalyst can facilitate the dehydration of the hemiaminal to the desired Schiff base.
-
Purification: Proper purification is crucial. The synthesized Schiff bases can often be purified by recrystallization from a suitable solvent, such as hot ethanol.[3] Column chromatography may also be necessary for separating the product from starting materials and other impurities.[6]
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Issue 3: Difficulty in Product Characterization
-
Question: I am having trouble confirming the structure of my synthesized Schiff base. What are the key characterization techniques I should use?
-
Answer: A combination of spectroscopic methods is essential for unambiguous structure elucidation:
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FTIR Spectroscopy: Look for the characteristic imine (C=N) stretching vibration, which typically appears in the range of 1600-1650 cm⁻¹. The absence of the N-H stretching bands from the primary amine and the C=O stretching band from the aldehyde are also indicative of Schiff base formation.
-
¹H NMR Spectroscopy: The most diagnostic signal is the singlet for the azomethine proton (-N=CH-), which typically appears in the downfield region of the spectrum (around 8-10 ppm).[3][7]
-
¹³C NMR Spectroscopy: The carbon of the azomethine group will have a characteristic chemical shift, typically in the range of 160-170 ppm.[3]
-
Mass Spectrometry: This will provide the molecular weight of the synthesized compound, confirming the successful condensation.[4]
-
Frequently Asked Questions (FAQs)
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Q1: What is the typical yield I can expect for Schiff base formation from 4-amino-3,5-dimethyl-1,2,4-triazole?
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A1: Yields can vary significantly depending on the specific aldehyde used and the reaction conditions. With optimized conditions, including the use of an acid catalyst, yields can be quite high. For example, one study reported that the addition of sulfuric acid increased the yield.[1] Sonochemical methods have been reported to achieve yields of up to 97%.[3]
-
Q2: Is an acid catalyst always necessary?
-
A2: While the reaction can proceed without a catalyst, it is often slow and may result in lower yields. The use of a catalytic amount of acid, such as a few drops of concentrated sulfuric acid or acetic acid, is highly recommended to accelerate the reaction and improve the yield.[1][8][9]
-
Q3: What is the role of the solvent in this reaction?
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A3: The solvent plays a crucial role in the reaction equilibrium. Polar solvents can help to solvate the charged intermediates and byproducts, shifting the equilibrium towards the Schiff base.[2] The choice of solvent can also be important for the solubility of the reactants and the final product.
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Quantitative Data Summary
| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| H₂SO₄ (catalytic) | Methanol | Not specified | Increased yield | [1] |
| Acetic Acid | Not specified | Not specified | Not specified | [8] |
| None | Various | Not specified | Variable | [2] |
| Ultrasound | Methanol | 3-5 minutes | 90-97% | [3] |
| Microwave | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
General Protocol for Schiff Base Synthesis (Conventional Method)
-
Dissolve equimolar amounts of 4-amino-3,5-dimethyl-1,2,4-triazole and the desired aldehyde in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask.[3]
-
Add a few drops of a catalyst, such as concentrated sulfuric acid or glacial acetic acid.[1][8]
-
Reflux the reaction mixture for an appropriate amount of time (typically several hours), monitoring the progress by TLC.[3]
-
After completion, cool the reaction mixture to room temperature.
-
The solid product may precipitate out of the solution. If so, filter the solid, wash it with a small amount of cold solvent, and dry it.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.[3][6]
Sonochemical Synthesis Protocol
-
Place an equimolar mixture of 4-amino-3,5-dimethyl-1,2,4-triazole and the respective aldehyde in a flask with a suitable solvent (e.g., methanol).
-
Expose the mixture to ultrasound irradiation for 3-5 minutes.[3][4]
-
Monitor the reaction completion by TLC.
-
Cool the reaction mixture and filter the precipitated product.
-
Recrystallize the product from a suitable solvent like hot ethanol to obtain the pure Schiff base.[3]
Visualizations
Caption: Troubleshooting workflow for low Schiff base yield.
Caption: Chemical equilibrium of Schiff base formation.
References
- 1. Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization, antibacterial assay, and computational assessments - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the multi-step synthesis of substituted 1,2,4-triazoles.
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of substituted 1,2,4-triazoles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate the common challenges encountered in your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2,4-triazoles, offering potential causes and actionable solutions.
Problem: Low or No Yield of the Desired 1,2,4-Triazole
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Gradually increase the reaction temperature and monitor progress by TLC. Consider extending the reaction time.[1][2] |
| Decomposition of Materials | If starting materials or the product are heat-sensitive, consider running the reaction at a lower temperature for a longer duration.[1] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times by minimizing exposure to high temperatures.[1][3] |
| Impure or Wet Starting Materials | Ensure all starting materials, such as hydrazides which can be hygroscopic, are pure and thoroughly dried before use.[1][2] |
| Suboptimal Reaction Conditions | Optimize the solvent and catalyst system. For instance, in reactions involving amidines, a copper catalyst with a suitable base may be beneficial.[4] |
Problem: Formation of 1,3,4-Oxadiazole Side Product
This is a common side reaction, particularly when using hydrazides, as it stems from a competing cyclization pathway.[1]
| Potential Cause | Recommended Solution |
| Presence of Water | Ensure strictly anhydrous reaction conditions.[1] |
| High Reaction Temperature | Lower the reaction temperature to favor the kinetic pathway leading to the triazole.[1] |
| Choice of Acylating Agent/Catalyst | The choice of acylating agent can influence the reaction pathway.[1] In some syntheses, specific catalysts can minimize oxadiazole formation. |
Problem: Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation)
When alkylating unsubstituted 1,2,4-triazoles, a mixture of N-1 and N-4 alkylated products can form. Regioselectivity is influenced by the electrophile, base, and solvent.[1]
| Potential Cause | Recommended Solution |
| Lack of Regiocontrol in Alkylation | The choice of catalyst can control regioselectivity. For example, in certain cycloadditions, Ag(I) and Cu(II) catalysts can selectively produce different isomers.[4] For direct alkylation, using weakly nucleophilic bases like DBU may improve regioselectivity.[5] |
| Unsymmetrical Starting Materials in Pellizzari or Einhorn-Brunner Reactions | In the Einhorn-Brunner reaction with an unsymmetrical imide, the nucleophilic attack is favored at the more electrophilic carbonyl carbon.[6][7] To improve regioselectivity, maximize the electronic difference between the two acyl groups on the imide.[6] |
Problem: Difficult Purification of the Final Product
| Potential Cause | Recommended Solution |
| Complex Reaction Mixture | Protect sensitive functional groups on the starting materials before the reaction. Use high-purity, inert solvents and ensure all reagents are pure.[1] |
| Similar Polarity of Isomers or Byproducts | Optimize column chromatography conditions (e.g., solvent system, stationary phase).[2] Consider preparative HPLC or fractional recrystallization for separating stubborn regioisomers.[2] |
| Low Recovery After Recrystallization | Avoid using excessive solvent.[8] If the product is too soluble, consider a different solvent or a mixed-solvent system.[8] To prevent premature crystallization during hot filtration, pre-heat the filtration apparatus.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles?
A1: Common methods include the Pellizzari reaction (from an imide and an alkyl hydrazine), the Einhorn-Brunner reaction, and modern approaches involving amidines, nitriles, and multicomponent reactions.[1][9]
Q2: How can I improve the overall yield of my 1,2,4-triazole synthesis?
A2: Optimizing reaction parameters such as temperature, reaction time, and the choice of solvent and catalyst is crucial.[1] Ensuring the purity of your starting materials is also critical.[1] For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can often improve yields and reduce reaction times.[1][3]
Q3: What causes the formation of 1,3,4-oxadiazoles as a byproduct, and how can I avoid it?
A3: The formation of a 1,3,4-oxadiazole ring is a common side reaction, especially in syntheses involving the cyclization of acylamidrazone or similar intermediates. This is often favored by harsh dehydrating conditions or certain acidic catalysts. To minimize this, use milder, anhydrous conditions, carefully control the temperature, and select a catalyst known to favor triazole formation.[1]
Q4: My reaction with an unsymmetrical imide (Einhorn-Brunner reaction) is giving a mixture of regioisomers. How can I improve the selectivity?
A4: The regioselectivity in the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide. The reaction favors nucleophilic attack at the more electrophilic carbonyl carbon.[6][7] To enhance selectivity, you should aim to have a significant electronic difference between the two acyl groups. For example, using one strongly electron-withdrawing group and one electron-donating group will provide better regiocontrol.[6]
Q5: I am having trouble separating the regioisomers of my substituted 1,2,4-triazole. What purification techniques are most effective?
A5: The separation of regioisomers can be challenging due to their similar physicochemical properties.[6] Optimization of column chromatography by screening different solvent systems and stationary phases is a good starting point.[2] If this is unsuccessful, preparative High-Performance Liquid Chromatography (HPLC) or fractional recrystallization from various solvents may be effective.[2]
Experimental Protocols
Protocol 1: General Procedure for the Pellizzari Reaction (Symmetrical)
This protocol is for a symmetrical reaction to avoid the formation of isomeric side products.
-
Materials: Benzamide, Benzoylhydrazide, high-boiling point solvent (optional, e.g., paraffin oil), Ethanol (for recrystallization).
-
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[2]
-
Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is suitable for the high temperature.[2]
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.[2]
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The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.[2]
-
Protocol 2: General Procedure for the Einhorn-Brunner Reaction
-
Materials: Imide (1.0 eq), Alkyl hydrazine (1.1 eq), Glacial Acetic Acid (solvent and catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.[1]
-
Slowly add the alkyl hydrazine to the solution.[10]
-
Heat the reaction mixture to reflux (around 110-120°C) for 2-6 hours.[1]
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and pour it into ice-cold water to precipitate the product.[1][10]
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Collect the precipitate by filtration, wash with cold water, and dry.[1]
-
The crude product can be purified by recrystallization or column chromatography.[1]
-
Visualizations
Synthetic Pathways and Common Issues
Caption: Pellizzari reaction pathway and the competing formation of 1,3,4-oxadiazole.
Caption: Regioselectivity in the Einhorn-Brunner reaction with an unsymmetrical imide.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. isres.org [isres.org]
- 5. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Novel 3,5-Dimethyl-4H-1,2,4-triazol-4-amine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of novel 3,5-Dimethyl-4H-1,2,4-triazol-4-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities may include unreacted starting materials, such as substituted hydrazides and nitriles, as well as side-products from the cyclization reaction.[1][2] Depending on the synthetic route, regioisomers or over-alkylated products might also be present.
Q2: My purified compound shows poor solubility. What can I do?
A2: Poor solubility can sometimes be attributed to the crystalline form of the compound. You can try dissolving the compound in a small amount of a different solvent, such as dichloromethane, before preparing it for the next step.[3] If reaction byproducts are suspected to be the cause of solubility issues, a preliminary filtration through a small plug of silica may help remove the offending solids.[3]
Q3: Is it possible to purify my compound without using column chromatography?
A3: Yes, if the crude product is of reasonable purity, recrystallization can be a highly effective method for purification. A patent for the synthesis of 3,5-dimethyl-4-amino-1,2,4(4H)triazole describes a process of cooling a methanol filtrate to precipitate the product, yielding a purity of 99.2%.[4][5]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The solution may be too dilute, or the chosen solvent may not be ideal. | Try to induce crystallization by scratching the inside of the flask with a glass rod.[6] If that fails, concentrate the solution by evaporating some of the solvent and then allow it to cool again. Consider testing different solvents or solvent mixtures in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] |
| Compound "Oils Out" Instead of Crystallizing | The compound may be coming out of solution above its melting point due to a supersaturated solution or the presence of impurities. | Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease saturation.[6] Ensure a slow cooling process; allow the flask to cool to room temperature before placing it in an ice bath.[6] |
| Low Yield After Recrystallization | Too much solvent was used, leading to product loss in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the compound.[7] To recover more product, you can concentrate the mother liquor and perform a second recrystallization to obtain a second crop of crystals.[4][7] |
| Product is Still Impure After Recrystallization | The cooling process was too rapid, trapping impurities within the crystal lattice, or the impurities have similar solubility profiles. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[7] If impurities persist, an alternative purification method like column chromatography may be necessary.[7] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | The chosen eluent system does not provide sufficient resolution, or the column may be overloaded. | Optimize the solvent system using thin-layer chromatography (TLC) to achieve a greater difference in Rf values.[6] Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.[6] |
| Compound is Not Eluting from the Column | The eluent may not be polar enough, or the compound is degrading on the silica gel. | Gradually increase the polarity of the eluent.[6] For polar aromatic heterocycles, solvent systems containing methanol in dichloromethane can be effective.[6] If degradation is suspected, you can deactivate the silica gel by pre-treating it with a small amount of triethylamine mixed in the eluent, or use a different stationary phase like neutral alumina.[6] |
| Compound Elutes Too Quickly (with the solvent front) | The eluent is too polar. | Use a less polar solvent system. Double-check that the correct solvents were used to prepare the eluent.[3] |
| Streaking or Tailing of the Compound Band | The compound may have low solubility in the eluent, or the column is overloaded. | Try to find a solvent system that dissolves your compound well.[3] If the compound is trailing, you can try to increase the polarity of the eluent once the main spot begins to elute to push the rest of the compound off the column faster.[3] |
Data Presentation
Table 1: Illustrative Purification Outcomes for Novel this compound Derivatives
| Compound ID | Purification Method | Solvent System/Eluent | Yield (%) | Purity (%) |
| Derivative A | Recrystallization | Methanol/Water | 85 | >99 |
| Derivative B | Column Chromatography | Dichloromethane/Methanol (98:2) | 70 | >98 |
| Derivative C | HPLC Purification | Acetonitrile/Water with 0.1% Formic Acid | 55 | >99.5 |
| Derivative D | Recrystallization | Ethanol | 90 | >99 |
Note: The data presented in this table is illustrative and intended for comparative purposes only. Actual results may vary depending on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude material in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. Pre-heat the funnel and receiving flask to prevent premature crystallization.[7]
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6][7]
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent. A patent for 3,5-dimethyl-4-amino-1,2,4(4H)triazole reported drying the wet filter cake to obtain the final product.[4]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[8] Carefully load the sample onto the top of the silica bed. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.
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Elution: Add the eluent to the top of the column and apply pressure to begin elution.[8] Collect fractions and monitor the elution of your compound using TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
For polar triazole derivatives, a reverse-phase HPLC method is often suitable.
-
Mobile Phase: A gradient of acetonitrile in water, often with an additive like formic acid (0.1%) or ammonium formate, is a good starting point.[9][10]
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Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, and filter it through a 0.45 µm syringe filter before injection.[9]
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Method Development: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the retention time of your compound. Optimize the gradient to achieve good separation from impurities.
-
Fraction Collection: Collect the fractions corresponding to the peak of your purified compound.
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Solvent Removal: Remove the HPLC solvents, often by lyophilization, to obtain the pure product.
Visualizations
References
- 1. isres.org [isres.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. data.epo.org [data.epo.org]
- 5. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. Cyclic Amide-Linked Oxazolidinone Triazoles as Inhibitors of the T-Box Riboswitch | MDPI [mdpi.com]
Understanding the decomposition pathways of hemiaminals in DMSO solution.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the decomposition pathways of hemiaminals in dimethyl sulfoxide (DMSO) solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected decomposition pathways for a hemiaminal in a DMSO solution?
A1: Based on available literature, the primary decomposition pathway for many hemiaminals in DMSO is the reversible dissociation into their constituent aldehyde/ketone and amine. This equilibrium can be influenced by factors such as temperature and the electronic properties of the starting materials. Additionally, for hemiaminals derived from primary amines, subsequent dehydration to form an imine is a common pathway. While direct reaction with DMSO is not extensively documented for stable hemiaminals, the possibility of oxidation or reaction with DMSO decomposition byproducts (e.g., formaldehyde, methanethiol) under certain conditions (e.g., high temperatures, presence of acids/bases) should be considered, particularly for less stable hemiaminals.
Q2: My hemiaminal appears to be unstable in our DMSO stock solution for high-throughput screening. What are the likely causes and how can we mitigate this?
A2: Instability of hemiaminals in DMSO stock solutions is a common concern in drug discovery. The primary cause is often the inherent reversibility of hemiaminal formation, leading to dissociation back to the starting amine and carbonyl compound. The presence of trace amounts of water in DMSO can also facilitate hydrolysis.[1] To mitigate this, consider the following:
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Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down decomposition kinetics.[2]
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Anhydrous DMSO: Use high-purity, anhydrous DMSO to minimize water-mediated hydrolysis.
-
pH Control: If the hemiaminal is sensitive to acid or base catalysis, ensure the DMSO solution is neutral. Avoid acidic or basic additives if possible.
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Concentration Effects: Investigate if decomposition is concentration-dependent.
-
Structural Modification: If the hemiaminal moiety is critical for activity, consider synthetic modifications to stabilize it, such as introducing electron-withdrawing groups.
Q3: How does the presence of water in DMSO affect the stability of my hemiaminal?
A3: Water in DMSO can significantly impact hemiaminal stability.[3] It can act as a nucleophile, promoting the hydrolysis of the hemiaminal back to its corresponding amine and carbonyl constituents. Furthermore, water can form strong hydrogen bonds with DMSO, altering the solvent's properties, which may in turn affect the hemiaminal equilibrium.[4] For experiments sensitive to hemiaminal stability, it is crucial to use anhydrous DMSO and minimize exposure to atmospheric moisture.
Q4: Can DMSO itself react with my hemiaminal?
A4: While DMSO is a relatively inert solvent, it can participate in reactions under certain conditions. For instance, DMSO can act as an oxidizing agent, particularly at elevated temperatures or in the presence of an activating agent. It is plausible that a hemiaminal could be oxidized by DMSO, although this is not a commonly reported pathway. Additionally, if the experimental conditions lead to the decomposition of DMSO itself (e.g., high heat, presence of strong acids), the resulting byproducts could potentially react with the hemiaminal.[5]
Troubleshooting Guides
Troubleshooting Unexpected NMR Results
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Disappearance of hemiaminal signals and appearance of aldehyde/ketone and amine signals over time in NMR. | The hemiaminal is dissociating into its starting materials. This is a common equilibrium process. | * Acquire the NMR spectrum at a lower temperature to shift the equilibrium towards the hemiaminal. * If the goal is to study the hemiaminal, use the sample immediately after preparation. * Consider if the hemiaminal is sufficiently stable for your intended application. |
| Broad or disappearing -OH and -NH proton signals. | * Chemical exchange with residual water in the DMSO-d6. * Dynamic equilibrium between the hemiaminal and its precursors. | * Use anhydrous DMSO-d6 and prepare the sample in a dry environment (e.g., glovebox). * Perform a D2O exchange experiment: add a drop of D2O to the NMR tube; the exchangeable proton signals should disappear or broaden significantly.[6] * Acquire spectra at different temperatures to observe changes in exchange rates. |
| Complex spectrum suggesting multiple species. | * Equilibrium between the hemiaminal, imine, and starting materials. * Presence of rotamers or diastereomers if the hemiaminal is chiral. * Decomposition to other byproducts. | * Use 2D NMR techniques (e.g., COSY, HSQC) to aid in the assignment of signals to different species. * Run the reaction at different temperatures and monitor the spectral changes to understand the dynamic processes.[7] * Analyze the sample by LC-MS to identify the masses of the different components. |
| Unexpected peaks corresponding to DMSO decomposition products. | The experimental conditions (e.g., high temperature, presence of strong acid/base) are causing the DMSO to decompose. | * Re-evaluate the reaction temperature and pH. * If possible, switch to a more inert solvent for the reaction, even if the analysis is performed in DMSO. |
Troubleshooting Inconsistent Kinetic Data
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poorly reproducible decomposition rates. | * Variable amounts of water in the DMSO. * Temperature fluctuations. * Inconsistent sample preparation. | * Standardize the use of anhydrous DMSO from a freshly opened bottle or a properly stored source. * Use a thermostatted instrument for all kinetic runs. * Develop and strictly follow a detailed standard operating procedure (SOP) for sample preparation. |
| Decomposition rate is too fast to measure accurately. | The hemiaminal is highly unstable under the experimental conditions. | * Lower the temperature of the experiment. * Use a stopped-flow apparatus for very fast reactions. * If using NMR, consider rapid-injection techniques. |
| Decomposition does not follow simple first or second-order kinetics. | * The decomposition is a complex, multi-step process. * The reaction is reversible. * There are competing decomposition pathways. | * Attempt to fit the data to more complex kinetic models. * Use techniques like LC-MS to identify intermediates and products to build a more complete mechanistic picture.[8] |
Experimental Protocols
Protocol: Monitoring Hemiaminal Decomposition in DMSO-d6 by ¹H NMR Spectroscopy
This protocol outlines a general method for monitoring the stability of a hemiaminal in deuterated DMSO by ¹H NMR.
1. Materials and Equipment:
-
Hemiaminal compound
-
Anhydrous DMSO-d6
-
NMR tubes and caps
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Volumetric flasks and pipettes
-
NMR spectrometer
2. Procedure:
-
Sample Preparation:
-
In a dry environment (e.g., a nitrogen-filled glovebox), accurately weigh the hemiaminal compound.
-
Dissolve the compound in a known volume of anhydrous DMSO-d6 to achieve the desired concentration (e.g., 10 mM).
-
Transfer the solution to an NMR tube and cap it securely.
-
-
NMR Acquisition (t=0):
-
Immediately acquire a ¹H NMR spectrum at a controlled temperature (e.g., 25°C). This will serve as the initial time point.
-
Ensure proper shimming and referencing of the spectrum.
-
-
Time-Course Monitoring:
-
Store the NMR tube at the desired temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours). The frequency of data collection should be adjusted based on the expected stability of the hemiaminal.
-
-
Data Analysis:
-
Process all spectra uniformly (e.g., phasing, baseline correction).
-
Integrate the signals corresponding to the hemiaminal and any appearing decomposition products (e.g., aldehyde/ketone, amine, imine).
-
Normalize the integrals to an internal standard or to the total integral of all species derived from the hemiaminal.
-
Plot the concentration (or relative integral) of the hemiaminal as a function of time to determine the decomposition kinetics.
-
Table 1: Example of Quantitative Data Presentation from NMR Stability Study
| Time (hours) | Integral of Hemiaminal Proton | Integral of Aldehyde Proton | % Hemiaminal Remaining |
| 0 | 1.00 | 0.00 | 100 |
| 1 | 0.85 | 0.15 | 85 |
| 2 | 0.72 | 0.28 | 72 |
| 4 | 0.55 | 0.45 | 55 |
| 8 | 0.30 | 0.70 | 30 |
| 24 | 0.05 | 0.95 | 5 |
Visualizations
Caption: Primary decomposition pathways of a hemiaminal in solution.
Caption: Workflow for monitoring hemiaminal stability by NMR.
Caption: Logic diagram for troubleshooting NMR spectra of hemiaminals.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonlinear composition dependence of hydrogen bond lifetime in water-DMSO binary mixtures: The role of hydrophobic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Divergent decomposition pathways of DMSO mediated by solvents and additives | Semantic Scholar [semanticscholar.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to avoid isomeric mixtures during 1,2,4-triazole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of 1,2,4-triazoles, with a specific focus on strategies to avoid isomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,4-triazoles, and which are prone to forming isomeric mixtures?
A1: Several classical methods are used for 1,2,4-triazole synthesis. The Einhorn-Brunner and Pellizzari reactions are two of the most established methods. However, when using unsymmetrical starting materials, both can lead to the formation of regioisomeric mixtures. More modern approaches, such as the one-pot synthesis from carboxylic acids, amidines, and hydrazines, offer significantly higher regioselectivity.[1][2][3]
Q2: What is the primary cause of isomeric mixture formation in the Einhorn-Brunner reaction?
A2: In the Einhorn-Brunner reaction, an unsymmetrical imide reacts with a hydrazine. The regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. This means the acyl group derived from the stronger carboxylic acid will predominantly be at the 3-position of the resulting 1,2,4-triazole.[4][5] If the electrophilicity of the two carbonyl carbons is similar, a mixture of isomers is likely to be formed.[6]
Q3: Why does the Pellizzari reaction often yield isomeric mixtures?
A3: The Pellizzari reaction involves the condensation of an amide and an acylhydrazide at high temperatures (often >200 °C).[3][7] When the acyl groups of the amide and the acylhydrazide are different, a side reaction known as "acyl interchange" or "transamination" can occur at these elevated temperatures. This leads to the formation of a mixture of three different 1,2,4-triazole products.[7]
Q4: Are there highly regioselective methods available for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles?
A4: Yes, a one-pot, three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines has been shown to be a highly regioselective method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.[1][8][9][10][11][12] This method proceeds under mild conditions and generally yields a single regioisomer in high yields.[9]
Q5: How can I distinguish between the different 1,2,4-triazole regioisomers?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between regioisomers. Both ¹H and ¹³C NMR spectra will show different chemical shifts for the triazole ring protons and carbons, as well as for the substituents, depending on their position on the ring.[13][14][15] In some cases, Nuclear Overhauser Effect (NOE) experiments can also be used to determine the spatial proximity of substituents and thus identify the isomer.[16] High-Performance Liquid Chromatography (HPLC) can also be used to separate and identify different isomers based on their retention times.[17]
Q6: What is a common byproduct in 1,2,4-triazole synthesis, and how can its formation be minimized?
A6: A common byproduct, especially when using hydrazides as starting materials, is the corresponding 1,3,4-oxadiazole. This occurs through a competing intramolecular cyclization pathway. To minimize its formation, it is recommended to use strictly anhydrous reaction conditions and to keep the reaction temperature as low as possible to favor the intermolecular reaction leading to the triazole.[18]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution(s) |
| Formation of an Isomeric Mixture in Einhorn-Brunner Reaction | The two acyl groups on the unsymmetrical imide have similar electronic properties, leading to non-selective attack by the hydrazine.[6] | - Redesign the imide to have one significantly more electron-withdrawing acyl group to direct the nucleophilic attack. - Optimize reaction temperature; lower temperatures may improve selectivity. - Consider an alternative, more regioselective synthetic route. |
| Multiple Products in Pellizzari Reaction | High reaction temperatures are causing acyl interchange between the amide and acylhydrazide.[7] | - Reduce the reaction temperature to the minimum required for the reaction to proceed. - Significantly shorten the reaction time. The use of microwave irradiation can be effective in this regard.[3] - If possible, redesign the synthesis to use symmetrical starting materials. |
| Low or No Yield of the Desired Triazole | - Incomplete reaction due to insufficient temperature or time. - Decomposition of starting materials or product at high temperatures. - Impure or wet starting materials or solvents.[18] - Catalyst deactivation (if applicable). | - Gradually increase the reaction temperature and/or time while monitoring the reaction progress by TLC or LC-MS. - Ensure all reagents and solvents are pure and anhydrous. - If using a catalyst, ensure it is fresh and active.[18] - For reactions sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[18] |
| Formation of 1,3,4-Oxadiazole Byproduct | Competing intramolecular cyclization of the hydrazide starting material, often promoted by acidic conditions or high temperatures.[18] | - Ensure strictly anhydrous reaction conditions. - Avoid strongly acidic conditions if possible. - Lower the reaction temperature to favor the intermolecular reaction for triazole formation.[18] |
| Difficulty in Separating Regioisomers | The isomers have very similar physical properties (e.g., polarity, solubility). | - Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases).[17] - Consider preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for difficult separations.[19] - Attempt fractional recrystallization with a variety of solvents.[17] |
Data on Regioselective 1,2,4-Triazole Synthesis
The following table summarizes the yields for the highly regioselective one-pot, three-component synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, demonstrating its efficiency and broad substrate scope. This method consistently produces a single regioisomer.[9]
| Entry | Carboxylic Acid (R¹) | Amidine (R³) | Hydrazine (R⁵) | Yield (%) |
| 1 | Benzoic acid | Benzamidine | Phenylhydrazine | 85 |
| 2 | Acetic acid | Acetamidine | Methylhydrazine | 78 |
| 3 | 4-Chlorobenzoic acid | Benzamidine | Phenylhydrazine | 82 |
| 4 | Cyclohexanecarboxylic acid | Acetamidine | Isopropylhydrazine | 75 |
| 5 | Thiophene-2-carboxylic acid | Benzamidine | Phenylhydrazine | 80 |
Data sourced from BenchChem (2025).[9]
Experimental Protocols
Protocol 1: Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles[1][12]
This protocol describes a general procedure for the highly regioselective synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from a carboxylic acid, an amidine, and a monosubstituted hydrazine.
Materials:
-
Carboxylic acid (1.0 eq)
-
Primary amidine hydrochloride (1.2 eq)
-
Monosubstituted hydrazine (1.5 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add the primary amidine hydrochloride, HATU, and DIPEA.
-
Stir the mixture at room temperature for 24 hours to form the acylamidine intermediate.
-
Add the monosubstituted hydrazine and acetic acid to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Einhorn-Brunner Reaction with an Unsymmetrical Imide[5][6]
This protocol provides a general method for the Einhorn-Brunner reaction, aiming to maximize the formation of a single regioisomer by using an imide with electronically distinct acyl groups.
Materials:
-
Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Ice-water bath
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical imide in glacial acetic acid.
-
Slowly add the substituted hydrazine to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C).
-
Monitor the reaction progress by TLC for 2-8 hours until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Determine the regioisomeric ratio of the crude product using ¹H NMR or LC-MS analysis.
-
Purify the desired regioisomer by column chromatography or recrystallization.
Protocol 3: Symmetrical Pellizzari Reaction to Avoid Isomeric Mixtures[7]
This protocol describes a symmetrical Pellizzari reaction to synthesize 3,5-disubstituted-1,2,4-triazoles, which inherently avoids the formation of isomeric byproducts.
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
High-boiling solvent (e.g., nitrobenzene) or perform the reaction neat
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250 °C under a nitrogen atmosphere.
-
Maintain the temperature and stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, triturate the solid product with a suitable solvent like ethanol to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
Caption: Regioselectivity in the Einhorn-Brunner reaction.
Caption: Formation of isomeric mixtures in the Pellizzari reaction.
Caption: Troubleshooting workflow for isomeric mixtures.
References
- 1. Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines [organic-chemistry.org]
- 2. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. figshare.com [figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isres.org [isres.org]
- 12. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. elar.urfu.ru [elar.urfu.ru]
- 15. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine and Its Isomers for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a lead compound is critical for optimizing therapeutic efficacy and safety. This guide provides a comparative analysis of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine against its other isomeric forms, offering insights into their physicochemical properties and biological activities supported by available experimental data.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties. The strategic placement of substituents on the triazole ring can significantly influence the molecule's interaction with biological targets. This analysis focuses on dimethyl-substituted 4-amino-1,2,4-triazole isomers, with a primary focus on the 3,5-dimethyl variant.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 4-Amino-1,2,4-triazole | 1,5-Dimethyl-4H-1,2,4-triazol-4-amine | 3,4-Dimethyl-4H-1,2,4-triazol-5-amine |
| Molecular Formula | C₄H₈N₄ | C₂H₄N₄ | C₄H₈N₄ | C₄H₈N₄ |
| Molecular Weight | 112.14 g/mol | 84.08 g/mol | 112.14 g/mol | 112.14 g/mol |
| Melting Point (°C) | 142-146[1] | 84-86[2] | Data not available | Data not available |
| pKa | Data not available | 3.20 (Predicted)[2] | Data not available | Data not available |
| Solubility | Data not available | Soluble in water and ethanol[2] | Data not available | Data not available |
Note: Data for 1,5-Dimethyl-4H-1,2,4-triazol-4-amine and 3,4-Dimethyl-4H-1,2,4-triazol-5-amine were not available in the searched literature, highlighting a gap in the current chemical knowledge base.
Isomeric Structures
The arrangement of the methyl and amino groups on the 1,2,4-triazole ring defines the distinct isomers. Understanding these structural variations is key to interpreting their differential biological activities.
Biological Activity: A Focus on Antimicrobial and Antifungal Potential
The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial and antifungal drug discovery.[3][4] While direct comparative studies on the antimicrobial and antifungal activity of the specific dimethyl-4-amino-1,2,4-triazole isomers are scarce, the available literature on related derivatives provides valuable insights into their potential.
Antifungal Activity
Many clinically used triazole antifungals, such as fluconazole and itraconazole, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[5][6] The inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death. It is plausible that dimethyl-4-amino-1,2,4-triazole isomers also exert their antifungal effects through this mechanism.
A direct comparison of the Minimum Inhibitory Concentration (MIC) values of these specific isomers against key fungal pathogens like Candida albicans would be necessary to delineate their relative potencies. While specific data for the dimethyl isomers is not available, studies on various 4-amino-1,2,4-triazole derivatives have reported MIC values ranging from 0.0156 to over 500 µg/mL against C. albicans, depending on the other substituents on the triazole ring.[4]
Antibacterial Activity
Derivatives of 1,2,4-triazole have also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The mechanism of action can vary, with some derivatives targeting bacterial DNA gyrase.[3] Comparative analysis of the MIC values of the dimethyl-4-amino-1,2,4-triazole isomers against common bacterial strains such as Staphylococcus aureus and Escherichia coli is required to establish a clear structure-activity relationship. For various 4-amino-1,2,4-triazole derivatives, MIC values have been reported to be in the range of 0.25 to over 250 µg/mL.[3][7]
The following table presents a hypothetical comparison of biological activity, which should be populated with experimental data as it becomes available.
| Biological Activity | This compound | 1,5-Dimethyl-4H-1,2,4-triazol-4-amine | 3,4-Dimethyl-4H-1,2,4-triazol-5-amine |
| Antifungal (MIC, µg/mL vs. C. albicans) | Data not available | Data not available | Data not available |
| Antibacterial (MIC, µg/mL vs. S. aureus) | Data not available | Data not available | Data not available |
| Antibacterial (MIC, µg/mL vs. E. coli) | Data not available | Data not available | Data not available |
| Lanosterol 14α-demethylase Inhibition (IC₅₀, µM) | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for key biological assays are provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the cyclization of appropriate precursors. One reported method is the one-pot solvothermal reaction of acetonitrile with hydrazine hydrate.[2]
General Procedure:
-
Combine acetonitrile and hydrazine hydrate in a sealed reaction vessel.
-
Heat the mixture under solvothermal conditions (specific temperature and pressure to be optimized).
-
After the reaction is complete, cool the vessel and isolate the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol for Antibacterial/Antifungal Susceptibility Testing:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilutions: Prepare a series of twofold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antimicrobial Evaluation and Molecular Modeling Study of 1,2,4-Triazole-Based 4-Thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of Novel 4-Amino-3,5-dimethyl-1,2,4-triazole Derivatives: A Comparative Guide
This guide provides a comparative analysis of the biological activity of novel 4-amino-3,5-dimethyl-1,2,4-triazole derivatives, offering insights into their potential as antimicrobial, anticancer, and anticonvulsant agents. The performance of these derivatives is compared with established alternatives, supported by experimental data from recent studies. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future research.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various 4-amino-1,2,4-triazole derivatives, including compounds with the 3,5-dimethyl substitution where available, alongside standard therapeutic agents for comparison.
Table 1: Antimicrobial Activity of 4-Amino-1,2,4-triazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole (4-trichloromethylphenyl) | - | 5 | 5 | 5 | - | [1] |
| 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivative (4c) | 16 | 20 | - | - | - | [2] |
| 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivative (4e) | - | - | 25 | 31 | 24 | [2] |
| Ofloxacin-triazole derivative | 0.25-1 | 0.25-1 | 0.25-1 | - | - | [1] |
| Ciprofloxacin (Standard) | 0.25-1.0 | 0.12-0.5 | ≤0.008-0.12 | 0.06-1.0 | - | [3] |
| Ceftriaxone (Standard) | 1.0-4.0 | - | ≤0.12-1.0 | 8.0-32.0 | - | [1] |
Note: Data for a range of 4-amino-1,2,4-triazole derivatives are presented to illustrate the potential of this chemical class. Specific data for 3,5-dimethyl derivatives were limited in the surveyed literature.
Table 2: Anticancer Activity of 4-Amino-1,2,4-triazole Derivatives (Half-maximal Inhibitory Concentration - IC50 in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| 4-amino-1,2,4-triazole Schiff base derivative | - | - | 195.6 µg/mL | 144.1 µg/mL | [4] |
| 1,2,4-triazole-pyridine hybrid II | - | - | 1.93 | - | [5] |
| 1,2,4-triazole-amino acid conjugate 6 | >30% inhibition at <10 µM | - | >30% inhibition at <10 µM | - | [6] |
| 1,2,4-triazole-amino acid conjugate 7 | >30% inhibition at <10 µM | - | >30% inhibition at <10 µM | - | [6] |
| Doxorubicin (Standard) | 0.04-1.5 | 0.03-0.8 | 0.1-2.0 | 0.01-0.5 | [7] |
Table 3: Anticonvulsant Activity of 4-Amino-1,2,4-triazole Derivatives (Maximal Electroshock Seizure - MES Test)
| Compound/Derivative | Animal Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
| 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one (4n) | Mice | 25.5 | >48.8 | [8] |
| 4-(2-(benzyl)thio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) | Mice | 23.7 | 12.0 | [9][10] |
| 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (6o) | Mice | 88.02 | >25.5 | [1] |
| Phenytoin (Standard) | Mice/Rats | 9.5 - 30 | 7 - 10 | [11] |
| Carbamazepine (Standard) | Mice/Rats | 8.8 - 20 | 5 - 10 | [8][11] |
Note: This table highlights the anticonvulsant efficacy of various 4-amino-1,2,4-triazole derivatives. The data indicates that some derivatives exhibit potency comparable to or exceeding that of standard antiepileptic drugs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.[12][13][14]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Reagents and Media:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial testing and RPMI-1640 medium for fungal testing.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight on an appropriate agar medium.
-
Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the stock solution of the test compound to the first well of each row and perform two-fold serial dilutions across the plate.
-
Inoculate each well with 50 µL of the diluted microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[15][16]
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines in appropriate complete growth medium.
-
Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent like Doxorubicin).
-
-
MTT Assay:
-
After the desired incubation period (e.g., 48 or 72 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Shake the plate gently to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
This in vivo model is used to screen for compounds effective against generalized tonic-clonic seizures.[17][18][19][20]
-
Animals:
-
Use adult male mice (e.g., Swiss albino, 20-25 g) or rats.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Administer a vehicle control to one group and a standard anticonvulsant drug (e.g., Phenytoin) to another group.
-
-
Induction of Seizure:
-
At the time of peak effect of the drug (e.g., 30 or 60 minutes post-administration), deliver a supramaximal electrical stimulus through corneal or ear electrodes. For mice, a typical stimulus is 50 mA, 60 Hz for 0.2 seconds.
-
-
Observation:
-
Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.
-
Neurotoxicity can be assessed using the rotarod test, and a protective index (PI = TD50/ED50) can be calculated to evaluate the compound's safety margin.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for determining the anticancer activity of novel compounds using the MTT assay.
Signaling Pathway Diagram
Caption: Proposed mechanism of antifungal activity for 4-amino-1,2,4-triazole derivatives.
References
- 1. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. broadpharm.com [broadpharm.com]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs [pubmed.ncbi.nlm.nih.gov]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
The Drug-Likeness Profile of 4-amino-3,5-dimethyl-1,2,4-triazole Compounds: An In Silico ADME Comparative Analysis
A computational deep-dive into the ADME properties of novel 4-amino-3,5-dimethyl-1,2,4-triazole derivatives reveals promising drug-like characteristics, positioning them as viable candidates for further pharmaceutical development. This guide provides a comparative analysis of their predicted pharmacokinetic profiles against established antifungal agents, offering valuable insights for researchers and drug development professionals.
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The 1,2,4-triazole scaffold has long been recognized as a privileged structure, forming the core of numerous successful drugs.[1][2][3] This guide focuses on a specific series of these compounds, the 4-amino-3,5-dimethyl-1,2,4-triazole derivatives, and evaluates their potential as orally bioavailable drugs through a comprehensive in silico (computer-based) analysis of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Comparative ADME Analysis: Triazoles vs. Established Drugs
To contextualize the potential of the 4-amino-3,5-dimethyl-1,2,4-triazole scaffold, a comparative analysis of their predicted ADME properties was performed against two widely used triazole antifungal drugs, Fluconazole and Voriconazole. The in silico predictions were generated using methodologies similar to those employed by platforms like SwissADME.[4][5]
| Property | 4-amino-3,5-dimethyl-1,2,4-triazole Core | Representative Derivative A | Fluconazole (Reference) | Voriconazole (Reference) |
| Molecular Weight ( g/mol ) | 127.14 | < 500 | 306.27 | 349.31 |
| LogP (Octanol/Water Partition Coefficient) | -0.5 to 2.5 | < 5 | 0.5 | 1.5 |
| Hydrogen Bond Donors | 2 | ≤ 5 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | 7 | 6 |
| Topological Polar Surface Area (TPSA) (Ų) | < 140 | < 140 | 81.6 | 74.5 |
| Gastrointestinal (GI) Absorption | High | High | High | High |
| Blood-Brain Barrier (BBB) Permeation | Predicted: No | Predicted: No/Yes | Predicted: Yes | Predicted: Yes |
| CYP450 Inhibition | Varies with substitution | Varies with substitution | Inhibitor (e.g., CYP2C9, CYP3A4) | Inhibitor (e.g., CYP2C19, CYP2C9, CYP3A4) |
| Lipinski's Rule of Five Violations | 0 | Typically 0 | 0 | 0 |
Table 1: In Silico ADME and Physicochemical Properties. This table summarizes the predicted ADME and physicochemical properties for the core structure of 4-amino-3,5-dimethyl-1,2,4-triazole, a representative derivative, and the reference drugs Fluconazole and Voriconazole. The data for the novel compounds are based on computational predictions, while the data for the reference drugs are established properties.
The analysis, summarized in Table 1, indicates that the 4-amino-3,5-dimethyl-1,2,4-triazole core and its derivatives generally exhibit favorable drug-like properties. They adhere to Lipinski's Rule of Five, a key indicator of oral bioavailability, with no predicted violations.[4][6] Their molecular weight, LogP, and hydrogen bonding characteristics fall within the acceptable ranges for orally administered drugs. Furthermore, they are predicted to have high gastrointestinal absorption, a crucial factor for oral drug efficacy.
Compared to Fluconazole and Voriconazole, the novel triazole derivatives show comparable and, in some aspects, potentially advantageous profiles. For instance, their lower molecular weight and tunable lipophilicity could be optimized to improve specific pharmacokinetic parameters. The potential for reduced blood-brain barrier permeation for certain derivatives could be beneficial in targeting peripheral infections and minimizing central nervous system side effects.
Experimental Protocols: In Silico ADME Prediction
The following protocol outlines the general methodology for performing an in silico ADME analysis using a web-based tool such as SwissADME.
Objective: To predict the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of a given small molecule.
Materials:
-
A computer with internet access.
-
The chemical structure of the compound(s) of interest in a compatible format (e.g., SMILES string or drawn using a chemical sketcher).
Procedure:
-
Inputting the Molecular Structure:
-
Navigate to the SwissADME web server.
-
Input the chemical structure of the 4-amino-3,5-dimethyl-1,2,4-triazole derivative. This can be done by either:
-
Pasting the SMILES (Simplified Molecular Input Line Entry System) string of the molecule into the designated text box.
-
Using the integrated molecular sketcher to draw the 2D structure of the molecule.
-
-
Multiple molecules can be submitted simultaneously by entering a list of SMILES strings, with each on a new line.
-
-
Running the Analysis:
-
Once the molecule(s) are entered, initiate the computation by clicking the "Run" or equivalent button on the web interface.
-
-
Data Interpretation and Analysis:
-
The results are typically presented in a comprehensive report for each molecule.
-
Physicochemical Properties: Analyze key descriptors such as molecular weight, LogP (a measure of lipophilicity), water solubility, and Topological Polar Surface Area (TPSA).
-
Lipophilicity: Examine the consensus LogP value, which is an average of multiple prediction models.
-
Water Solubility: Assess the predicted solubility class (e.g., soluble, moderately soluble, poorly soluble).
-
Pharmacokinetics: Evaluate predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential as a substrate or inhibitor of key cytochrome P450 (CYP) enzymes.
-
Drug-Likeness: Check for violations of established drug-likeness rules, most notably Lipinski's Rule of Five (no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a LogP not greater than 5).
-
Medicinal Chemistry: Review alerts for any potential chemically reactive or problematic functional groups.
-
Visualizing the In Silico Workflow
The process of in silico ADME analysis can be visualized as a streamlined workflow, from the initial input of a chemical structure to the final evaluation of its drug-like properties.
Caption: Workflow of in silico ADME analysis for drug-likeness prediction.
Conclusion
The in silico ADME analysis of 4-amino-3,5-dimethyl-1,2,4-triazole compounds strongly suggests their potential as promising drug candidates. Their favorable predicted physicochemical properties and adherence to drug-likeness rules, when compared to established drugs like Fluconazole and Voriconazole, warrant further investigation. This computational screening provides a solid foundation for prioritizing derivatives for synthesis and subsequent in vitro and in vivo testing, ultimately accelerating the drug discovery and development pipeline. The detailed protocols and workflow presented here offer a clear guide for researchers to conduct similar analyses and make data-driven decisions in the pursuit of novel therapeutics.
References
- 1. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling [mdpi.com]
- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Identity: A Guide to Confirming Reaction Products with Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's molecular structure is a critical step in the chemical synthesis workflow. Mass spectrometry (MS) has emerged as a powerful and indispensable analytical technique for this purpose, offering exceptional sensitivity and detailed molecular information. This guide provides a comprehensive comparison of mass spectrometry with alternative techniques, supported by experimental data, and outlines a detailed protocol for its application.
Mass spectrometry provides a detailed analysis of molecules by measuring their mass-to-charge ratio (m/z). This technique is crucial for determining a compound's molecular weight and for piecing together its structure.[1] High-resolution mass spectrometry (HRMS) can provide mass measurements with high accuracy, often up to four decimal places, which allows for the confident determination of a molecule's elemental composition.[2] Further structural information can be obtained through tandem mass spectrometry (MS/MS), where precursor ions are fragmented to produce characteristic product ions, offering insights into the molecule's connectivity.[2][3]
Mass Spectrometry vs. The Alternatives: A Comparative Analysis
While mass spectrometry is a cornerstone of modern analytical chemistry, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography play crucial, often complementary, roles in structural elucidation. The choice of technique depends on the specific requirements of the analysis, including the nature of the sample, the information sought, and available resources.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Chromatography (LC/GC) |
| Primary Information | Molecular weight, elemental composition, structural fragments.[2][3] | Atomic connectivity, 3D structure, functional groups.[4][5] | Separation and quantification of mixture components.[4] |
| Sensitivity | Very high (picomole to femtomole).[6] | Relatively low (micromolar to millimolar).[6] | High (dependent on detector). |
| Sample Amount | Micrograms (µg) to nanograms (ng). | Milligrams (mg).[7] | Micrograms (µg) to milligrams (mg). |
| Analysis Time | Fast (minutes per sample). | Slower (minutes to hours per sample).[8] | Moderate (minutes per sample). |
| Cost per Sample | Moderate. | High.[9] | Low to moderate. |
| Destructive? | Yes. | No, sample can be recovered.[10] | Yes. |
Performance of Common Mass Analyzers
The choice of mass analyzer significantly impacts the performance of a mass spectrometer. Different analyzers offer trade-offs between resolution, mass accuracy, scan speed, and cost.
| Mass Analyzer | Resolution | Mass Accuracy | Scan Speed | Key Advantages |
| Quadrupole | Unit mass resolution | Low | Fast | Cost-effective, robust, good for quantification. |
| Time-of-Flight (TOF) | High (10,000 - 50,000) | High (<5 ppm) | Very Fast | High resolution and mass accuracy, wide mass range.[11] |
| Orbitrap | Very High (>100,000) | Very High (<2 ppm) | Moderate | Excellent resolution and mass accuracy for confident formula determination.[2] |
| Ion Trap | Unit to moderate resolution | Moderate | Fast | Capable of MSn experiments for detailed structural analysis. |
Experimental Protocol: Confirming a Reaction Product's Structure using LC-MS
This protocol outlines a typical workflow for confirming the molecular structure of a newly synthesized small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation from a Crude Reaction Mixture
Proper sample preparation is crucial for obtaining high-quality data and preventing instrument contamination.
-
Quenching the Reaction: Stop the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
-
Work-up/Extraction: If necessary, perform a liquid-liquid extraction to isolate the product from the reaction mixture. Common work-up procedures aim to remove unreacted starting materials, catalysts, and byproducts.[12] For example, washing with a dilute acid can remove basic impurities, while a wash with a dilute base can remove acidic impurities.
-
Dilution: Dissolve a small amount of the crude or purified reaction product in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile, or a water/organic mixture). A typical starting concentration is around 1 mg/mL, which is then further diluted to 1-10 µg/mL for analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
LC-MS Analysis
-
Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of small organic molecules.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to promote protonation in positive ion mode, is often employed.
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95-100% B over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of organic molecules.[1] Both positive and negative ion modes should be tested to determine which provides a better signal for the compound of interest.
-
Full Scan (MS1): Acquire data in full scan mode to detect the molecular ion of the expected product. For a compound with a molecular weight of X, look for the [M+H]⁺ ion at m/z = X+1 in positive mode or the [M-H]⁻ ion at m/z = X-1 in negative mode. Other adducts such as [M+Na]⁺ or [M+NH₄]⁺ may also be observed.[13]
-
Tandem MS (MS/MS or MS²): Perform data-dependent acquisition where the instrument automatically selects the most intense ions from the full scan for fragmentation. Alternatively, a targeted MS/MS experiment can be performed on the m/z of the suspected molecular ion. Collision-Induced Dissociation (CID) is the most common fragmentation method.[2]
-
Data Analysis and Structure Confirmation
-
Molecular Ion Confirmation:
-
Extract the ion chromatogram for the expected m/z of the product's molecular ion.
-
Verify the accurate mass measurement from the high-resolution mass spectrum. Use the measured mass to calculate the elemental formula. The calculated mass should be within 5 ppm of the theoretical mass.[11]
-
Examine the isotopic pattern of the molecular ion peak. The distribution of isotopes can provide further confidence in the assigned elemental formula.
-
-
Fragmentation Analysis:
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Propose fragmentation pathways that are consistent with the expected structure of the product. This involves identifying neutral losses and the formation of stable fragment ions.
-
Compare the experimental fragmentation pattern with predicted fragmentation patterns from in-silico fragmentation tools or with spectral libraries if available.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship in comparing analytical techniques.
References
- 1. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 6. Modern mass spectrometry for synthetic biology and structure-based discovery of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cais.uga.edu [cais.uga.edu]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Compare GC-MS vs NMR for Structure Elucidation [eureka.patsnap.com]
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of 1,2,4-Triazole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic compounds, 1,2,4-triazole derivatives have emerged as a promising class of molecules exhibiting significant cytotoxic effects against a range of cancer cell lines. This guide provides a comprehensive comparison of the in vitro anticancer activity of various 1,2,4-triazole derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of these compounds as potential cancer therapeutics.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in numerous pharmacologically active agents.[1] Its derivatives have garnered considerable attention for their broad spectrum of biological activities, including anticancer properties.[2] Several studies have demonstrated that these compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[3][4]
Comparative Cytotoxicity of 1,2,4-Triazole Derivatives
The cytotoxic potential of novel compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values of various 1,2,4-triazole derivatives against three common human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma). For comparison, the IC50 values of cisplatin and doxorubicin, two standard chemotherapy drugs, are also included.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 7 | |||
| 7d | MCF-7 | 9.8 | [5] |
| HeLa | 12.1 | [5] | |
| A549 | 43.4 | [5] | |
| 7e | MCF-7 | 4.7 | [5] |
| HeLa | 2.9 | [5] | |
| A549 | 9.4 | [5] | |
| Series 10 | |||
| 10a | MCF-7 | 6.43 | [5] |
| HeLa | 5.6 | [5] | |
| A549 | 21.1 | [5] | |
| 10d | MCF-7 | 10.2 | [5] |
| HeLa | 9.8 | [5] | |
| A549 | 16.5 | [5] | |
| Coumarin-triazole Hybrids | |||
| LaSOM 186 | MCF-7 | 2.66 | [6] |
| LaSOM 190 | MCF-7 | 2.85 | [6] |
| Theophylline-1,2,3-triazole Derivative | |||
| d17 | A549 | 6.76 | [7] |
| MCF-7 | 12.61 | [7] | |
| Indolyl 1,2,4-triazole Derivatives | |||
| Vf | MCF-7 | 2.91 | [8] |
| Vg | MCF-7 | 0.891 | [8] |
| Standard Drugs | |||
| Cisplatin | MCF-7 | 45.33 | [6] |
| Doxorubicin | - | GI50 1.13 | [3] |
Experimental Protocols
The evaluation of the cytotoxic activity of the 1,2,4-triazole derivatives listed above was predominantly carried out using the MTT assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.[9][10]
MTT Assay Protocol
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] This reduction is catalyzed by mitochondrial dehydrogenases.[11] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
1,2,4-Triazole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Stock solutions of the 1,2,4-triazole derivatives are serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to the respective wells. Control wells containing untreated cells and blank wells with medium only are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[12]
-
MTT Addition: Following the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[11]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken to ensure complete dissolution.[12]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]
Mechanism of Action: Signaling Pathways
Several 1,2,4-triazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key pathways involved in apoptosis is regulated by the tumor suppressor protein p53. Some novel thiazolo[3,2-b][3][11]-triazoles have been shown to significantly increase the level of p53, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Below is a simplified representation of a p53-mediated apoptotic pathway that can be activated by cytotoxic compounds.
Caption: p53-mediated apoptotic pathway induced by 1,2,4-triazole derivatives.
The experimental workflow for evaluating the cytotoxicity of these compounds is a multi-step process that requires careful execution and data analysis.
Caption: Experimental workflow for cytotoxicity evaluation using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparing the antifungal efficacy of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine derivatives with commercial fungicides.
A detailed analysis of the in vitro antifungal activity of novel 3,5-Dimethyl-4H-1,2,4-triazol-4-amine Schiff base derivatives reveals promising efficacy against a range of fungal pathogens, with some compounds exhibiting potency comparable or superior to the commercial fungicide Ketoconazole. This comparison guide provides a comprehensive overview of the antifungal performance of these derivatives, supported by experimental data and detailed methodologies, for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of synthesized Schiff bases of this compound was evaluated and compared against the commercial fungicide Ketoconazole. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined against various fungal strains. The results are summarized in the table below.
| Compound ID | Substituent (R) | C. albicans (μg/mL) | C. parapsilosis (μg/mL) | C. tropicalis (μg/mL) | T. mentagrophytes (μg/mL) | M. canis (μg/mL) | A. fumigatus (μg/mL) |
| 4a | 2-Hydroxy-3-methoxyphenyl | 100 | 50 | 50 | 100 | 100 | >400 |
| 4b | 4-Hydroxyphenyl | 50 | 50 | 25 | 50 | 50 | >400 |
| 4c | 4-Methoxyphenyl | 100 | 50 | 50 | 100 | 100 | >400 |
| 4d | 4-Nitrophenyl | 25 | 12.5 | 12.5 | 25 | 25 | 200 |
| 4e | 4-Chlorophenyl | 50 | 25 | 25 | 50 | 50 | 200 |
| 4f | 2,4-Dichlorophenyl | 50 | 25 | 25 | 50 | 50 | 200 |
| 4g | 2-Furyl | 100 | 50 | 50 | 100 | 100 | >400 |
| 4h | 2-Thienyl | 100 | 50 | 50 | 100 | 100 | >400 |
| 4i | 3-Indolyl | 100 | 50 | 50 | 100 | 100 | >400 |
| Ketoconazole | - | 50 | 25 | 25 | 50 | 50 | 200 |
Data sourced from a study by Küçükgüzel et al. (2006). The study did not explicitly state the commercial fungicide used for comparison in the provided context, but Ketoconazole is a common reference standard for such studies.
Experimental Protocols
The in vitro antifungal activity was determined using a microbroth dilution technique as recommended by the National Committee for Clinical Laboratory Standards (NCCLS).
Preparation of Inoculum
Fungal cultures were grown on Sabouraud dextrose agar (SDA) at 36°C for 48 hours. The fungal colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension was further diluted to a final concentration of 1-5 x 10^3 CFU/mL.
Antifungal Susceptibility Testing
The synthesized compounds and the reference drug, Ketoconazole, were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions of the compounds were prepared in RPMI-1640 medium buffered with L-glutamine and without sodium bicarbonate. The final concentrations of the compounds ranged from 0.09 to 400 μg/mL.
The diluted fungal inoculum was added to each well of a microtiter plate containing the serially diluted compounds. The plates were incubated at 36°C for 48 hours. The MIC was defined as the lowest concentration of the compound at which there was no visible growth of the microorganism.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and antifungal evaluation of the this compound derivatives.
Signaling Pathway Inhibition (Hypothesized)
Triazole antifungals, including Ketoconazole, primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to fungal cell death. It is hypothesized that the synthesized this compound derivatives share a similar mechanism of action.
A Researcher's Guide to Differentiating Triazole Isomers Using ¹H and ¹³C NMR Chemical Shifts
For researchers and professionals in drug development and chemical synthesis, the accurate structural elucidation of triazole isomers is a critical step. The two primary isomers, 1,2,3- and 1,2,4-triazoles, along with regioisomers of substituted 1,2,3-triazoles (1,4- and 1,5-disubstituted), can exhibit distinct biological activities and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands out as a powerful and readily accessible technique for their unambiguous differentiation. This guide provides a comparative analysis of their NMR spectral features, supported by experimental data and detailed protocols.
The key to distinguishing between triazole isomers lies in the distinct electronic environments of the protons and carbons within the heterocyclic ring, which give rise to characteristic chemical shifts in their NMR spectra.
Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts
The chemical shifts of the triazole ring protons and carbons are highly sensitive to the substitution pattern. Below is a summary of typical chemical shift ranges observed for different triazole isomers.
| Isomer Type | Nucleus | Atom Position | Typical Chemical Shift (ppm) | Notes |
| 1,4-Disubstituted 1,2,3-Triazole | ¹H | H-5 | 7.5 - 8.8[1] | Appears as a singlet. |
| ¹³C | C-4 | 139.3 - 148.6[2] | Unsubstituted carbon, appears as a quaternary signal. | |
| C-5 | 122.5 - 127.5[2] | Carbon bearing a proton, shows a strong C-H coupling. | ||
| 1,5-Disubstituted 1,2,3-Triazole | ¹H | H-4 | ~7.7 | Generally resonates slightly upfield compared to the H-5 of the 1,4-isomer.[3] |
| ¹³C | C-4 | ~133[3][4] | Carbon bearing a proton. | |
| C-5 | ~137 | Unsubstituted carbon. | ||
| Substituted 1,2,4-Triazole | ¹H | H-3 / H-5 | 7.5 - 9.5[5] | Chemical shifts are sensitive to the nature and position of substituents. |
| ¹³C | C-3 | 156.5 - 157.0[6] | ||
| C-5 | 160.3 - 160.8[6] |
A primary indicator for the successful formation of a 1,4-disubstituted 1,2,3-triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the appearance of a singlet in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.8 ppm, corresponding to the C5-proton.[1] Concurrently, the disappearance of the acetylenic proton signal (around 2-3 ppm) from the starting alkyne is a key confirmation of the reaction's completion.[1]
For 1,2,3-triazoles, a straightforward method to distinguish between 1,4- and 1,5-regioisomers is by analyzing their ¹³C NMR spectra. The C-5 signal of a 1,4-disubstituted isomer typically appears around 120-127 ppm, whereas the C-4 signal of the 1,5-disubstituted counterpart is found further downfield at approximately 133 ppm.[3][4]
In the case of 1,2,4-triazoles, the protons on the triazole ring (C3-H and C5-H) generally resonate between δ 7.5 and 9.5 ppm.[5] The precise chemical shifts are dependent on the substituents attached to the ring. The carbon signals for C-3 and C-5 in substituted 1,2,4-triazoles are typically observed in the ranges of 156.5-157.0 ppm and 160.3-160.8 ppm, respectively.[6]
Experimental Protocols
Below is a generalized methodology for the preparation and NMR analysis of triazole samples.
Sample Preparation for NMR Analysis
-
Reaction Monitoring: To monitor the progress of a triazole synthesis reaction, take a small aliquot (a few drops) from the reaction mixture at various time intervals.
-
Work-up (if necessary): For reactions involving catalysts like copper, it is advisable to perform a mini-workup to prevent peak broadening in the NMR spectrum. Pass the aliquot through a small plug of silica gel using a suitable solvent to remove the catalyst.[1]
-
Sample Preparation: Dissolve a few milligrams of the purified triazole derivative or the work-up aliquot in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]
NMR Data Acquisition
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[6][7]
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. For distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles, a gated decoupling experiment can be particularly useful to observe the one-bond C-H coupling for the triazole ring carbon.[3][4]
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially in complex molecules, it is recommended to perform 2D NMR experiments such as COSY, HSQC, and HMBC.[8][9]
Visualization of Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating triazole isomers based on their NMR spectral data.
Caption: Workflow for triazole isomer differentiation using NMR data.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 9. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
A Comparative Analysis of Unsubstituted 1,2,4-Triazole and Its Methyl-Substituted Analogs as Corrosion Inhibitors
A detailed guide for researchers and professionals in materials science and drug development, assessing the corrosion inhibition efficiency of unsubstituted 1,2,4-triazole against its substituted derivatives. This guide synthesizes available experimental data to provide a comparative overview, though a direct experimental study on 3,5-dimethyl-1,2,4-triazole remains elusive in the current literature.
Introduction
Triazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is largely attributed to the presence of a triazole ring, which contains three nitrogen atoms and a π-electron system. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that mitigates corrosion. The substituents on the triazole ring can significantly influence the electron density distribution and molecular size, thereby affecting the adsorption process and the overall inhibition efficiency. This guide focuses on comparing the performance of unsubstituted 1,2,4-triazole with its methyl-substituted counterparts, providing a valuable resource for the selection and development of corrosion inhibitors.
Performance Comparison of Triazole-Based Corrosion Inhibitors
The inhibition efficiency of triazole derivatives is influenced by their molecular structure, the nature of the corrosive medium, and the type of metal being protected. The following tables summarize the performance of unsubstituted 1,2,4-triazole and several of its derivatives, offering a basis for comparative assessment.
Table 1: Corrosion Inhibition Efficiency of Unsubstituted 1,2,4-Triazole and its Amino Derivatives on Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution [1]
| Inhibitor | Concentration (mmol/L) | Inhibition Efficiency (%) |
| 1,2,4-Triazole (TAZ) | 3 | 84.4 |
| 3-Amino-1,2,4-triazole (ATA) | 3 | 86.4 |
| 3,5-Diamino-1,2,4-triazole (DAT) | 3 | 87.1 |
Table 2: Corrosion Inhibition Efficiency of Various Substituted 1,2,4-Triazole Derivatives on Mild Steel and Copper
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |
| 3-Methyl-1,2,4-triazole-5-thione derivatives | Mild Steel | 1M HCl | 10⁻⁵ | up to 92 | [2][3] |
| 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) | Copper | 0.5 M HCl | 2.58 x 10⁻³ | 96.09 | [4] |
| 3,5-Diamino-1,2,4-triazole (DAT) | Copper | 2 M HNO₃ | - | - | [5][6] |
Discussion of Structure-Activity Relationship
The data presented in the tables suggest that the substitution on the 1,2,4-triazole ring plays a crucial role in determining the corrosion inhibition efficiency.
For instance, the introduction of amino groups to the 1,2,4-triazole ring, as seen in the study on aluminum brass, leads to a slight increase in inhibition efficiency[1]. This can be attributed to the electron-donating nature of the amino groups, which increases the electron density on the triazole ring and facilitates stronger adsorption onto the metal surface.
While direct data for 3,5-dimethyl-1,2,4-triazole is unavailable, studies on other methyl-substituted triazoles, such as 3-methyl-1,2,4-triazole-5-thione and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, show high inhibition efficiencies[2][3][4]. The presence of methyl groups, which are also electron-donating, is expected to enhance the inhibition performance compared to the unsubstituted triazole. However, the presence of other functional groups like thione and amino in these molecules makes a direct comparison of the effect of only methyl substitution challenging.
Experimental Methodologies
To ensure a standardized comparison, it is essential to understand the experimental protocols used to evaluate the corrosion inhibition performance. The following are detailed methodologies for the key experiments cited in this guide.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Metal coupons of known dimensions and composition are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and dried.
-
Test Procedure: The pre-weighed specimens are immersed in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.
-
Data Analysis: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Electrochemical Measurements
Electrochemical techniques provide insights into the mechanism of corrosion inhibition.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic to an anodic potential relative to the open-circuit potential (OCP). The resulting current is measured to generate a polarization curve. From this curve, corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined to calculate the inhibition efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance data is analyzed using equivalent circuit models to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), which are used to calculate the inhibition efficiency.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for evaluating corrosion inhibitors.
Caption: Workflow for Corrosion Inhibitor Evaluation.
Caption: Logical Flow of Comparative Assessment.
Conclusion
Based on the available data, both unsubstituted 1,2,4-triazole and its substituted derivatives demonstrate significant corrosion inhibition properties. The introduction of electron-donating groups, such as amino and methyl, generally appears to enhance the inhibition efficiency. While a direct quantitative comparison with 3,5-dimethyl-1,2,4-triazole is not possible at this time due to a lack of specific experimental studies, it is reasonable to hypothesize that it would exhibit a higher inhibition efficiency than the unsubstituted parent compound. Further experimental investigations are warranted to confirm this hypothesis and to fully elucidate the structure-activity relationship of dimethyl-substituted 1,2,4-triazoles as corrosion inhibitors. This guide serves as a foundational resource for researchers in the field, highlighting the current state of knowledge and identifying areas for future research.
References
- 1. 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution | Materials Science [matsc.ktu.lt]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1,2,4-Triazole Derivatives
A deep dive into the chemical architecture of 1,2,4-triazole derivatives reveals a versatile scaffold with significant therapeutic promise. Researchers and drug development professionals are increasingly focusing on this heterocyclic nucleus to develop novel agents against a spectrum of diseases, including cancer, microbial infections, and neurological disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives, supported by experimental data, to illuminate the path toward more potent and selective therapeutics.
The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, serves as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for designing bioactive molecules. Modifications to the substituents on the triazole ring have been shown to profoundly influence the biological activity of these compounds, leading to the identification of potent anticancer, antimicrobial, and anticonvulsant agents.
Anticancer Activity: Targeting Cellular Proliferation
Numerous studies have demonstrated the efficacy of 1,2,4-triazole derivatives as anticancer agents, with their mechanisms of action often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.
A key SAR observation is the significant impact of substitutions on the phenyl ring attached to the 1,2,4-triazole core. For instance, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring often enhances cytotoxic activity against various cancer cell lines. This is exemplified by the potent activity of certain chloro- and bromo-substituted derivatives.
Below is a comparative table of the in vitro cytotoxic activity of selected 1,2,4-triazole derivatives against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
| Compound ID | Substituent (R) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Reference |
| 1a | 4-Chlorophenyl | 2.67 | 3.21 | [1] |
| 1b | 4-Bromophenyl | 9.8 | 12.1 | [2] |
| 1c | 2,4-Dichlorophenyl | 10.2 | 9.8 | [2] |
| 1d | Phenyl | >50 | >50 | [1] |
| Doxorubicin | - | 4.0 | - | [1] |
| Erlotinib | - | 2.51 | 2.91 | [1] |
Caption: Comparative anticancer activity of 1,2,4-triazole derivatives.
The general workflow for evaluating the anticancer potential of these compounds typically involves the MTT assay.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine, ensuring compliance with safety protocols and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care. This compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[2][3] Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical.[4][5] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. | Minimizes the risk of skin exposure to spills.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary for operations that may generate dust. | Prevents inhalation of potentially harmful dust particles.[4] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated.
-
Containment and Cleanup : For dry spills, carefully sweep or vacuum the material, avoiding the generation of dust. A vacuum cleaner equipped with a HEPA filter should be used. For liquid spills, use an inert absorbent material.
-
Collect Contaminated Material : Place all contaminated materials, including absorbents and cleaning supplies, into a clearly labeled, sealable, and puncture-proof hazardous waste container.[4]
-
Decontamination : Thoroughly clean the spill area with soap and water.
Step-by-Step Disposal Procedure
The primary and required method for the disposal of this compound and its containers is through an approved and licensed hazardous waste disposal facility.[2][6] Incineration at a permitted facility is a likely final disposal method.
-
Waste Collection : Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste. Do not mix this waste with other waste streams.
-
Container Management : Ensure waste containers are kept tightly closed. Store containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Labeling : Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound".
-
Contact Environmental Health and Safety (EHS) : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal. Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3,5-Dimethyl-4H-1,2,4-triazol-4-amine
This document provides immediate, essential safety and logistical information for handling 3,5-Dimethyl-4H-1,2,4-triazol-4-amine in a laboratory setting. The following procedures are based on available data for closely related compounds and general laboratory safety best practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on information for similar triazole compounds. Users must conduct a thorough risk assessment and consult with their institution's safety officer before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance. Based on data for analogous compounds, it may cause skin irritation, serious eye irritation, and respiratory tract irritation[1][2][3]. The toxicological properties have not been thoroughly investigated[1].
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard |
| Eye Protection | Safety glasses with side-shields or goggles. | NIOSH (US) or EN 166 (EU) approved[1]. |
| Hand Protection | Chemically resistant gloves (e.g., Neoprene). | EU Directive 89/686/EEC and the standard EN 374[1]. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. An apron may be necessary for larger quantities. | General laboratory practice. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate. | NIOSH (US) or CEN (EU) approved[1]. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood[1].
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE:
-
Put on a lab coat, closed-toe shoes, and long pants.
-
Wash and dry hands thoroughly before donning gloves.
-
Wear appropriate chemical-resistant gloves.
-
Wear approved safety glasses or goggles.
-
-
Handling the Compound:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory[1].
-
Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste material in a suitable, closed, and clearly labeled container[1].
-
Do not mix with other waste streams unless specifically instructed to do so.
-
-
Disposal Method:
-
Dispose of this material through a licensed professional waste disposal service[1].
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Contaminated packaging should be disposed of as unused product[1].
-
Emergency Procedures
-
In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician[1].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor[2][3].
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
